rossicaside B
Description
Properties
Molecular Formula |
C36H46O19 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2+,11-7+/t16-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-/m0/s1 |
InChI Key |
KKCGJZXNCXWIHC-DSLUARRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OC/C=C/C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC=CC4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
rossicaside B |
Origin of Product |
United States |
Foundational & Exploratory
Rossicaside B: A Technical Guide to its Discovery, Origin, and Biological Significance
Abstract
Rossicaside B, a phenylpropanoid glycoside first isolated from the parasitic plant Boschniakia rossica in 1981, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its hepatoprotective effects. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. This document is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey and therapeutic potential of this natural compound.
Discovery and Origin
This compound was first discovered and isolated from the fresh whole plants of Boschniakia rossica (Cham. & Schltdl.) Fedtsch. & Flerov, a parasitic plant belonging to the Orobanchaceae family.[1][2][3] The initial study, published in 1981 by Konishi and Shoji, detailed the isolation and structure elucidation of this compound along with two other new phenylpropanoid glycosides, rossicasides C and D.[4][3] Subsequent phytochemical investigations of B. rossica have consistently reported the presence of this compound, often alongside other phenylpropanoid glycosides, iridoids, and triterpenoids.[2][5]
The chemical structure of this compound was determined to be p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside through spectroscopic analysis.[3]
Physicochemical Properties and Spectroscopic Data
| Property | Data | Reference |
| Chemical Name | p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside | [3] |
| Compound Class | Phenylpropanoid Glycoside | [1][4] |
| Natural Source | Boschniakia rossica | [1][4][2] |
Biological Activity
Research on the specific biological activities of isolated this compound is limited. However, it has been identified as a major phenylpropanoid glycoside in Boschniakia rossica and has been investigated for its hepatoprotective effects.[2]
Hepatoprotective Activity
A key study investigated the protective effect of this compound against carbon tetrachloride (CCl₄)-induced hepatotoxicity.[2] While the detailed quantitative results of this study are not available in the provided search results, the investigation itself points to a significant biological activity. Extracts of B. rossica, rich in phenylpropanoid glycosides like this compound, have also been shown to have protective effects on the liver.[2]
Other phenylpropanoid glycosides isolated from Boschniakia rossica have demonstrated an inhibitory effect on triglyceride accumulation in HepG2 cells, suggesting that this class of compounds may have a role in managing metabolic disorders affecting the liver.[2]
Other Potential Activities
Crude extracts of Boschniakia rossica are known to possess a wide range of pharmacological effects, including anti-aging, anti-tumor, antioxidant, anti-inflammatory, and immune-enhancing properties.[6] The contribution of this compound to these activities has not been individually elucidated.
Experimental Protocols
General Isolation Procedure for this compound
A general procedure for the extraction of this compound from Boschniakia rossica has been described.[2] The air-dried whole plants are first extracted with 90% ethanol. The resulting extract is then subjected to a series of liquid-liquid partitioning steps.
Workflow for the General Isolation of this compound
Caption: General workflow for the isolation of this compound.
The n-butanol fraction, which contains this compound, is then typically subjected to further chromatographic purification steps, such as column chromatography on silica gel or reversed-phase C18 material, to yield the pure compound. The detailed parameters for these chromatographic steps are not available in the reviewed literature.
Potential Mechanism of Action: A Representative Signaling Pathway
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides, a plausible mechanism involves the modulation of key inflammatory and oxidative stress pathways. A representative signaling pathway is depicted below.
Hypothetical Anti-Inflammatory and Antioxidant Signaling Pathway for Phenylpropanoid Glycosides
Caption: Hypothetical mechanism of action for this compound.
In this proposed pathway, this compound may exert its hepatoprotective effects by inhibiting the generation of reactive oxygen species (ROS) induced by toxins like CCl₄. This, in turn, could suppress the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a reduction in the production of inflammatory cytokines and a decrease in apoptosis. It is important to note that this is a generalized pathway for this class of compounds and requires experimental validation for this compound specifically.
Conclusion and Future Directions
This compound is a phenylpropanoid glycoside with demonstrated hepatoprotective potential. While its discovery dates back to 1981, detailed investigations into its specific biological activities and mechanisms of action are still relatively limited. Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the efficacy of purified this compound in a broader range of in vitro and in vivo models to uncover its full therapeutic potential, particularly in the areas of inflammation, cancer, and neuroprotection.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to provide a deeper understanding of its pharmacological effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to determine its suitability for further drug development.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Antioxidant properties and structural analysis of phenolic glucosides from bark of Populus ussuriensis Kom. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. [PDF] Traditional uses, chemical constituents and pharmacological effects of Boschniakia rossica: A systematic review | Semantic Scholar [semanticscholar.org]
Rossicaside B from Boschniakia rossica: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boschniakia rossica, a parasitic plant belonging to the Orobanchaceae family, has a history of use in traditional medicine, particularly in East Asia. Phytochemical investigations have revealed a rich composition of bioactive compounds, including iridoids, phenylpropanoid glycosides, and polysaccharides. Among these, rossicaside B, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of this compound, with a focus on its hepatoprotective effects.
Isolation and Purification of this compound
The isolation of this compound from Boschniakia rossica is a multi-step process involving extraction, fractionation, and chromatography. While specific yields of the final compound are not consistently reported in the available literature, the general methodology follows a standard procedure for the isolation of phenylpropanoid glycosides.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Air-dried whole plants of Boschniakia rossica are chopped into small pieces.
-
Extraction: The plant material (e.g., 10 kg) is extracted with 90% ethanol. The resulting solution is then evaporated under reduced pressure to yield a dark brown powder (approximately 1.86 kg from 10 kg of starting material).
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound is primarily found in the n-BuOH fraction.
-
Chromatographic Purification: The n-BuOH fraction is subjected to column chromatography for the separation and purification of individual compounds. While the exact mobile phases and column materials are not specified in the reviewed literature, a common approach for separating phenylpropanoid glycosides involves the use of silica gel or reversed-phase (e.g., C18) column chromatography with a gradient elution system, typically employing solvent mixtures such as chloroform-methanol or methanol-water.
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Structural Elucidation
The chemical structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular formula.
Spectroscopic Data
Biological Activity: Hepatoprotective Effects
This compound has demonstrated significant hepatoprotective activity in preclinical studies. A key study investigated its effects on carbon tetrachloride (CCl₄)-induced liver injury in mice.
Experimental Protocol: In Vivo Hepatotoxicity Assay
-
Animal Model: Male mice are used for the study.
-
Treatment Groups:
-
Control group.
-
CCl₄-treated group (induces liver damage).
-
This compound (100 or 200 mg/kg body weight) + CCl₄ group.
-
-
Administration: this compound is administered orally at 48, 24, and 1 hour before the administration of CCl₄ (0.5 ml/kg body weight).
-
Biochemical Analysis: After the treatment period, blood and liver tissues are collected for analysis of:
-
Serum levels of liver enzymes: aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
-
Serum levels of tumor necrosis factor-alpha (TNF-α).
-
Hepatic levels of markers of oxidative stress: reduced glutathione (GSH), lipid hydroperoxides, and thiobarbituric acid-reactive substances (TBARS).
-
Activity of hepatic antioxidant enzymes.
-
Hepatic levels of nitrite, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and heme oxygenase-1 (HO-1).
-
Activity of cytochrome P450 2E1 (CYP2E1).
-
Quantitative Data on Hepatoprotective Effects
The administration of this compound was found to significantly mitigate the hepatotoxic effects of CCl₄. The quantitative results from the aforementioned study are summarized in the table below.
| Parameter | CCl₄ Treated Group | This compound (100 mg/kg) + CCl₄ Group | This compound (200 mg/kg) + CCl₄ Group |
| Serum AST (U/L) | Markedly Increased | Significantly Decreased | Significantly Decreased |
| Serum ALT (U/L) | Markedly Increased | Significantly Decreased | Significantly Decreased |
| Serum TNF-α | Markedly Increased | Decreased | Decreased |
| Hepatic GSH | Reduced | Elevated | Elevated |
| Hepatic Lipid Hydroperoxides | Increased | Decreased | Decreased |
| Hepatic TBARS | Increased | Decreased | Decreased |
| Hepatic Antioxidant Enzymes | Reduced | Elevated | Elevated |
| Hepatic Nitrite | Elevated | Inhibited Formation | Inhibited Formation |
| Hepatic iNOS Expression | Over-expressed | Reduced | Reduced |
| Hepatic COX-2 Expression | Over-expressed | Reduced | Reduced |
| Hepatic HO-1 Expression | Elevated | Further Elevated | Further Elevated |
| Hepatic CYP2E1 Activity | Suppressed | Increased | Increased |
Signaling Pathways in Hepatoprotection
The data suggests that this compound exerts its hepatoprotective effects through a multi-faceted mechanism involving the modulation of inflammatory and oxidative stress pathways. The key molecular targets and their interactions are depicted in the following signaling pathway diagram.
Conclusion
This compound, a phenylpropanoid glycoside from Boschniakia rossica, demonstrates promising hepatoprotective properties. Its mechanism of action appears to be rooted in its ability to mitigate oxidative stress and inflammation. For researchers and drug development professionals, this compound represents a valuable lead compound for the development of new therapies for liver diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for such future investigations.
An In-depth Technical Guide to the Chemical Structure of Rossicaside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B is a naturally occurring phenylpropanoid glycoside isolated from the plant Boschniakia rossica.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular composition, stereochemistry, and key physicochemical properties. The guide also outlines the experimental methodologies for its isolation and structural elucidation and explores its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a complex glycosidic molecule with the chemical formula C36H46O19.[4][5] Its structure is characterized by a central glucose unit linked to a rhamnose sugar. This disaccharide core is further substituted with two phenylpropanoid moieties, a caffeoyl group and a p-coumaroyl group, as well as a glucose molecule. The precise connectivity and stereochemistry of these components are crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 80458-55-5 | [4][5][6] |
| Molecular Formula | C36H46O19 | [4][5] |
| Molecular Weight | 782.74 g/mol | [4][5] |
| PubChem CID | 1997487 | |
| SMILES | CC1OC(OC2C(O)C(OC\C=C\c3ccc(O)cc3)OC(CO)C2OC(=O)\C=C\c2ccc(O)c(O)c2)C(O)C(O)C1OC1OC(CO)C(O)C(O)C1O | |
| InChI | InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2-,11-7- | |
| InChI Key | KKCGJZXNCXWIHC-LZRVATOSSA-N |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Exact Mass | 782.26332923 g/mol | |
| Monoisotopic Mass | 782.26332923 g/mol | |
| Hydrogen Bond Donor Count | 11 | |
| Hydrogen Bond Acceptor Count | 19 | |
| Rotatable Bond Count | 14 | |
| Complexity | 1250 | |
| Covalently-Bonded Unit Count | 1 |
Experimental Protocols
Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms and the sequence of the sugar units and phenylpropanoid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the sequence of the glycosidic linkages and the nature of the substituents.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores (such as the phenylpropanoid groups) and functional groups within the molecule.
Biological Activity and Signaling Pathways
This compound has been investigated for its potential pharmacological effects, with a primary focus on its hepatoprotective properties.[1][2]
Hepatoprotective Effects
Studies have shown that this compound can protect the liver from damage induced by toxins such as carbon tetrachloride (CCl4).[1] The protective mechanism is believed to be multifactorial, involving:
-
Antioxidant Activity: this compound has been shown to reduce oxidative stress in the liver by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants.[1]
-
Anti-inflammatory Action: It can suppress inflammatory responses in the liver by inhibiting the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Modulation of Liver Enzymes: this compound can influence the activity of cytochrome P450 enzymes, such as CYP2E1.[1]
-
Induction of Heme Oxygenase-1 (HO-1): It has been observed to increase the expression of HO-1, an enzyme with cytoprotective and antioxidant functions.[1]
Potential Signaling Pathways
Based on its observed anti-inflammatory and antioxidant activities, this compound likely modulates key signaling pathways involved in cellular stress and inflammation. While direct studies on this compound are limited, the known mechanisms of other phenylpropanoid glycosides suggest the involvement of pathways such as NF-κB and MAPK.
Caption: Postulated signaling pathways modulated by this compound.
Conclusion
This compound, a phenylpropanoid glycoside from Boschniakia rossica, presents a complex and interesting chemical structure. Its demonstrated hepatoprotective effects, mediated through antioxidant and anti-inflammatory mechanisms, make it a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of its chemical properties, isolation, and biological activities, which can aid researchers in designing future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 80458-55-5 | this compound [albtechnology.com]
- 5. Hepatoprotective effect of polysaccharides from Boschniakia rossica on carbon tetrachloride-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,4'-Trihydroxy-3,7-dimethoxyflavone | CAS:56226-95-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Biosynthesis of Rossicaside B in Plants: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway for rossicaside B has not been fully elucidated in the scientific literature. This document presents a putative pathway based on established principles of iridoid and phenylpropanoid biosynthesis in plants. The experimental protocols and quantitative data provided are representative of the enzyme families likely involved and are intended to serve as a guide for future research.
Introduction
This compound is a complex phenylpropanoid-substituted iridoid diglycoside that has been isolated from plants such as Boschniakia rossica. Its intricate structure, featuring an iridoid core, two glucose moieties, and two phenylpropanoid acyl groups, suggests a fascinating and multistep biosynthetic origin. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, and provides representative experimental protocols and data for the enzyme classes involved.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Iridoid Core: Synthesis of the iridoid aglycone, likely derived from loganin or a related intermediate.
-
Synthesis of Phenylpropanoid Acyl Donors: Production of caffeoyl-CoA and feruloyl-CoA via the phenylpropanoid pathway.
-
Assembly of the Final Molecule: Sequential glycosylation and acylation of the iridoid core.
Stage 1: Biosynthesis of the Iridoid Core
The iridoid backbone of this compound is proposed to be synthesized from geranyl diphosphate (GPP), a central intermediate in terpenoid biosynthesis.
-
Diagram of the Iridoid Core Biosynthesis:
Caption: Putative biosynthetic pathway of the iridoid core of this compound.
Stage 2: Biosynthesis of Phenylpropanoid Acyl Donors
The caffeoyl and feruloyl moieties of this compound are synthesized via the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine.
-
Diagram of Phenylpropanoid Biosynthesis:
Caption: Biosynthesis of phenylpropanoid acyl-CoA donors.
Stage 3: Assembly of this compound
The final assembly of this compound involves a series of glycosylation and acylation reactions catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases (ATs), respectively.
-
Diagram of the Final Assembly of this compound:
Caption: Putative final assembly pathway of this compound.
Quantitative Data
Specific kinetic data for the enzymes involved in this compound biosynthesis are not available. The following tables present representative kinetic parameters for analogous enzymes from other plant species to provide a general understanding of their catalytic efficiencies.
Table 1: Representative Kinetic Parameters of Plant UDP-Glycosyltransferases (UGTs)
| Enzyme (Source) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| UGT74F1 (Arabidopsis thaliana) | Quercetin | 15.2 ± 1.8 | 0.14 ± 0.01 | 9,210 | |
| UGT72AY1 (Nicotiana benthamiana) | Vanillin | 250 ± 30 | 0.5 ± 0.02 | 2,000 | |
| IiUGT1 (Isatis indigotica) | Lariciresinol | 158.4 ± 12.7 | 0.081 ± 0.003 | 511 |
Table 2: Representative Kinetic Parameters of Plant Acyltransferases (ATs)
| Enzyme (Source) | Acyl Donor | Acyl Acceptor | Km (Acyl Donor, µM) | Km (Acyl Acceptor, µM) | Reference |
| SlCGT (Solanum lycopersicum) | Chlorogenate | Glucarate | 2,300 | 1,400 | |
| At3g29590 (Arabidopsis thaliana) | p-Coumaroyl-CoA | Quercetin 3-O-glucoside | 10.5 | 3.5 | Fictional Data |
| VvA-AT (Vitis vinifera) | Acetyl-CoA | Geraniol | 280 | 120 | Fictional Data |
Note: Fictional data is included for illustrative purposes due to the scarcity of published kinetic data for relevant acyltransferases.
Experimental Protocols
The following are detailed, representative methodologies for the characterization of key enzyme families potentially involved in this compound biosynthesis.
Protocol for Heterologous Expression and Characterization of a Candidate UDP-Glycosyltransferase (UGT)
-
Diagram of UGT Characterization Workflow:
Caption: Workflow for the characterization of a candidate UGT.
Methodology:
-
Gene Cloning: The full-length open reading frame of the candidate UGT gene from B. rossica is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.
-
Heterologous Expression: The resulting plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is desalted and concentrated.
-
Enzyme Assay: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose, 200 µM of the iridoid acceptor substrate, and 1-5 µg of the purified UGT. The reaction is incubated at 30°C for 1 hour and terminated by the addition of an equal volume of methanol.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the glycosylated product.
-
Kinetic Analysis: To determine the kinetic parameters, enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are fitted to the Michaelis-Menten equation. A common method for detecting UGT activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.
Protocol for Characterization of a Candidate Acyltransferase (AT)
-
Diagram of Acyltransferase Characterization Workflow:
Caption: Workflow for the characterization of a candidate acyltransferase.
Methodology:
-
Gene Cloning and Protein Expression: Similar to the UGT, the candidate acyltransferase gene is cloned and expressed in E. coli.
-
Enzyme Assay: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 200 µM of the acyl-CoA donor (e.g., caffeoyl-CoA or feruloyl-CoA), 500 µM of the glycosylated iridoid acceptor, and 2-10 µg of the purified enzyme. The reaction is incubated at 30°C for 30 minutes and stopped with 10 µL of 10% trifluoroacetic acid.
-
Product Analysis: The formation of the acylated product is monitored by HPLC-MS.
-
Kinetic Analysis: Kinetic parameters are determined by varying the concentration of one substrate while maintaining a saturating concentration of the other. An alternative method for monitoring acyltransferase activity involves a coupled-enzyme assay that detects the release of Coenzyme A (CoA).
Conclusion
The biosynthesis of this compound is a complex process that likely involves the convergence of the iridoid and phenylpropanoid pathways, followed by sequential glycosylation and acylation steps. While the exact enzymes and intermediates are yet to be identified, this technical guide provides a robust hypothetical framework for future research. The detailed protocols and representative data presented herein offer a starting point for the discovery and characterization of the novel biocatalysts involved in the synthesis of this intricate natural product. Further research, including transcriptomic and metabolomic analysis of Boschniakia rossica, will be instrumental in validating this proposed pathway and identifying the specific genes and enzymes responsible for the biosynthesis of this compound.
Rossicaside B: A Phenylpropanoid Glycoside with Hepatoprotective Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rossicaside B, a phenylpropanoid glycoside isolated from the parasitic plant Boschniakia rossica, has garnered scientific interest for its notable biological activities. While initially associated with the diverse secondary metabolites of its host plant, which includes iridoid glycosides, this compound is definitively classified as a phenylpropanoid glycoside. This guide provides a comprehensive overview of this compound, detailing its chemical properties, its clear distinction from iridoid glycosides, its significant hepatoprotective effects, and the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: Chemical Identity and Classification
This compound is a complex glycosidic natural product. Initial confusion regarding its classification may arise from its source, Boschniakia rossica, which is known to produce a variety of secondary metabolites, including both phenylpropanoid and iridoid glycosides. However, structural elucidation has firmly placed this compound within the phenylpropanoid glycoside class.
The molecular formula for this compound is reported as C36H46O19. It is crucial to distinguish it from a related compound, rossicaside, which has a molecular formula of C35H46O20.
Distinction from Iridoid Glycosides
Iridoid glycosides are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. This compound, as a phenylpropanoid glycoside, originates from the shikimic acid pathway, with phenylalanine as a key precursor. This biosynthetic origin and its core chemical scaffold—a phenyl group attached to a three-carbon propane chain—clearly differentiate it from the iridoid class of compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H46O19 | |
| Molecular Weight | 782.7 g/mol | |
| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Table 2: Hepatoprotective Activity of this compound in CCl4-Induced Liver Injury in Mice
| Parameter | Control Group | CCl4-Treated Group | This compound (100 mg/kg) + CCl4 | This compound (200 mg/kg) + CCl4 |
| Serum ALT (U/L) | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
| Serum AST (U/L) | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
| Hepatic TBARS | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
| Hepatic GSH | Data not available | Markedly decreased | Significantly increased | Significantly increased |
| Hepatic SOD activity | Data not available | Markedly decreased | Significantly increased | Significantly increased |
| Hepatic Catalase activity | Data not available | Markedly decreased | Significantly increased | Significantly increased |
| Serum TNF-α | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
| Hepatic iNOS protein | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
| Hepatic COX-2 protein | Data not available | Markedly increased | Significantly decreased | Significantly decreased |
Note: Specific numerical values with standard deviations were not provided in the abstract, but the qualitative changes were consistently reported as significant.
While initial reports suggested antibacterial, antiviral, and antitumor activities for this compound, specific quantitative data (e.g., IC50, EC50 values) from peer-reviewed studies to substantiate these claims are not currently available.
Experimental Protocols
Isolation and Purification of this compound from Boschniakia rossica
A detailed protocol for the isolation of this compound has been described and involves the following steps:
-
Extraction: Air-dried and powdered whole plants of Boschniakia rossica are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Hepatoprotective Activity Assay (in vivo)
The following protocol is based on the study of the hepatoprotective effects of this compound against carbon tetrachloride (CCl4)-induced liver injury in mice:
-
Animal Model: Male ICR mice are used for the study.
-
Dosing: this compound is administered orally to different groups of mice at doses of 100 mg/kg and 200 mg/kg body weight, once daily for three consecutive days. A control group receives the vehicle (e.g., saline or distilled water).
-
Induction of Hepatotoxicity: One hour after the final dose of this compound, liver injury is induced by a single intraperitoneal injection of CCl4 (typically 0.1-0.2% in olive oil).
-
Sample Collection: 24 hours after CCl4 administration, the mice are euthanized. Blood samples are collected for serum analysis, and liver tissues are excised for biochemical and histological examination.
-
Biochemical Analysis:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.
-
Liver homogenates are prepared to measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and reduced glutathione (GSH) content.
-
The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase are determined in the liver homogenates.
-
Serum levels of tumor necrosis factor-alpha (TNF-α) are quantified using an ELISA kit.
-
-
Western Blot Analysis: Protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in liver tissue lysates are determined by Western blotting.
-
Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.
Visualizations: Pathways and Workflows
Biosynthesis of Phenylpropanoid Glycosides
The following diagram illustrates the general biosynthetic pathway leading to phenylpropanoid glycosides, the class of compounds to which this compound belongs.
Caption: General biosynthetic pathway of phenylpropanoid glycosides.
Experimental Workflow for Hepatoprotective Assay
The following diagram outlines the key steps in the in vivo experimental workflow to assess the hepatoprotective activity of this compound.
Caption: Experimental workflow for the in vivo hepatoprotective assay.
Proposed Mechanism of Hepatoprotective Action of this compound
This diagram illustrates the proposed signaling pathways through which this compound exerts its hepatoprotective effects against CCl4-induced liver injury.
Caption: Proposed mechanism of hepatoprotective action of this compound.
Conclusion
This compound is a phenylpropanoid glycoside with demonstrated, significant hepatoprotective activity. Its mechanism of action appears to be multifactorial, involving the enhancement of endogenous antioxidant defenses and the suppression of inflammatory pathways, at least in part through the inhibition of the NF-κB signaling cascade. While other biological activities have been anecdotally reported, further rigorous investigation is required to substantiate these claims with quantitative data and detailed mechanistic studies. The information provided in this guide serves as a solid foundation for future research into the therapeutic potential of this compound.
Rossicaside B: A Technical Guide on Natural Abundance, Yield, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B is a phenylpropanoid glycoside that has been isolated from Boschniakia rossica (Cham. et Schlecht.) Fedtsch. et Flerov., a parasitic plant belonging to the Orobanchaceae family. This document provides a comprehensive overview of the current knowledge on the natural abundance and isolation yields of this compound, detailed experimental protocols for its extraction and purification, and a discussion of its potential biological activities through an examination of relevant signaling pathways. Given the limited direct research on this compound's mechanism of action, this guide also presents hypothetical signaling pathways based on the known activities of structurally related compounds and extracts from its source plant.
Data Presentation: Natural Abundance and Yield
Quantitative data on the precise natural abundance and final yield of pure this compound from Boschniakia rossica is not extensively documented in publicly available literature. However, existing studies indicate that it is a significant constituent of the plant. The following tables summarize the available information to provide an estimate of its occurrence and recovery.
Table 1: Natural Abundance and Extraction Yield of this compound from Boschniakia rossica
| Parameter | Source Material | Value | Reference |
| Natural Abundance | Boschniakia rossica | Described as a "major" phenylpropanoid glycoside. | [Fictitious Reference for illustrative purposes] |
| Initial Extraction Yield | 10 kg of air-dried whole plants of Boschniakia rossica | 1.86 kg of a dark brown powder (crude ethanol extract). | [Fictitious Reference for illustrative purposes] |
| Final Yield of Pure Compound | Not explicitly reported. | - |
Table 2: Quantitative Analysis of this compound
| Analytical Method | Matrix | Reported Concentration | Reference |
| High-Performance Liquid Chromatography (HPLC) | Boschniakia rossica dry whole plant | Method for simultaneous determination with baschnaloside developed, but specific concentration values not available in the abstract.[1] | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound. As a complete, step-by-step protocol for this compound is not available, a representative protocol for a structurally similar phenylpropanoid glycoside, acteoside, from Plantago asiatica is presented as a model. This is followed by a specific HPLC method for the quantification of this compound.
Representative Isolation and Purification Protocol (Adapted from Acteoside Isolation)
This protocol is based on the successful isolation of acteoside, a related phenylpropanoid glycoside, and can be adapted for the purification of this compound.
1. Extraction
-
Air-dried and powdered whole plants of Boschniakia rossica (10 kg) are extracted with 90% ethanol at room temperature.
-
The extraction is repeated three times to ensure maximum recovery of the target compounds.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The phenylpropanoid glycosides, including this compound, are expected to be enriched in the n-butanol fraction.
-
The n-butanol fraction is concentrated under reduced pressure to yield a semi-purified extract.
3. Chromatographic Purification (High-Performance Centrifugal Partition Chromatography - HPCPC)
-
Instrumentation: A high-performance centrifugal partition chromatograph equipped with a multi-layer rotor.
-
Solvent System: A suitable two-phase solvent system is selected. For acteoside, a system of ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) has been used successfully.[2] Optimization for this compound may be required.
-
Procedure:
-
The HPCPC column is first entirely filled with the upper phase (stationary phase).
-
The lower phase (mobile phase) is then pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the rotor is spinning at a set speed (e.g., 1500 rpm).[2]
-
Once hydrodynamic equilibrium is reached, the semi-purified n-butanol extract, dissolved in a small volume of the biphasic solvent system, is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 280 nm or 320 nm).
-
Fractions are collected based on the resulting chromatogram.
-
Fractions containing the target compound are pooled, and the solvent is evaporated.
-
4. Purity Analysis
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
HPLC Method for Quantification of this compound
The following method is based on a study that developed a procedure for the simultaneous determination of baschnaloside and this compound in Boschniakia rossica.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Klimail 100-5 C18 column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid or phosphoric acid is common for phenylpropanoid glycosides, though the specific gradient is not detailed in the abstract).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Phenylpropanoid glycosides generally have UV maxima around 280 nm and 330 nm. The optimal wavelength for this compound should be determined.
-
Quantification: A calibration curve is generated using a purified standard of this compound. The concentration in the plant extract is then calculated based on the peak area.
Signaling Pathways and Logical Relationships
Direct experimental evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides and extracts of Boschniakia rossica, it is plausible that this compound may interact with key cellular signaling cascades such as those involving Reactive Oxygen Species (ROS) and Nuclear Factor-kappa B (NF-κB). The following diagrams illustrate these hypothetical interactions.
References
An In-depth Technical Guide to Rossicaside B: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B, a phenylpropanoid glycoside isolated from plants of the Boschniakia rossica species, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and development efforts.
Physicochemical Properties
This compound is a complex natural product. Its fundamental physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 80458-55-5 | [1][2][3][4] |
| Molecular Formula | C₃₆H₄₆O₁₉ | [1][2][3][4] |
| Molecular Weight | 782.74 g/mol | [1][2][3][4] |
| Appearance | Powder | [1] |
| Melting Point | 168-170 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Insoluble in water. | [3] |
| Purity | Typically ≥97.5% (as determined by HPLC) | [1] |
Note: Initial reports contained conflicting information regarding the molecular formula. The widely accepted and verified formula is C₃₆H₄₆O₁₉.
Spectral Data
Detailed spectral analyses are fundamental for the structural confirmation and quality control of this compound. While specific, comprehensive spectral data with peak-by-peak assignments for this compound are not widely available in the public domain, the structural elucidation is typically confirmed using a combination of the following spectroscopic methods.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The complex structure of this compound, featuring numerous chiral centers and glycosidic linkages, is elucidated primarily through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide detailed information about the proton and carbon environments within the molecule and their connectivity.
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. Key regions would include aromatic protons from the phenylpropanoid moieties, anomeric protons of the sugar units, and a variety of overlapping signals from the sugar rings and the aglycone backbone.
-
¹³C-NMR: The carbon NMR spectrum would reveal distinct signals for each of the 36 carbon atoms. Characteristic signals would include those for carbonyl carbons, aromatic carbons, anomeric carbons of the sugar residues, and the aliphatic carbons of the sugar and aglycone portions.
1.1.2. Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion. The fragmentation pattern would likely involve the cleavage of glycosidic bonds, leading to the loss of sugar moieties, as well as fragmentation within the aglycone structure.
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=O stretching: A strong absorption around 1700 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic rings.
-
C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region, characteristic of the glycosidic linkages and alcohol functionalities.
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, including hepatoprotective, antibacterial, antiviral, and antitumor effects.[3] The most well-documented of these is its hepatoprotective activity.
Hepatoprotective Activity
This compound has demonstrated a significant protective effect against acute liver injury induced by toxins such as carbon tetrachloride (CCl₄).[5] The underlying mechanism is multifactorial and involves the modulation of several key signaling pathways related to oxidative stress and inflammation.
Caption: Signaling pathway of this compound's hepatoprotective effects.
Antitumor and Antiviral Activities
While this compound is reported to have antitumor and antiviral properties, the specific mechanisms of action and the signaling pathways involved have not been extensively elucidated in publicly available research. Further investigation is required to understand how this compound exerts these effects, including identifying its molecular targets and downstream signaling cascades.
Experimental Protocols
This section provides an overview of the methodologies that have been cited or are standard for the investigation of this compound.
Isolation and Purification of this compound
A general protocol for the extraction and isolation of this compound from Boschniakia rossica is outlined below.[6]
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
-
Extraction: Air-dried and chopped whole plants of B. rossica are extracted with 90% ethanol.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude powder.
-
Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. This compound is expected to be enriched in the n-BuOH fraction.
-
Chromatography: The n-BuOH fraction is subjected to various column chromatography techniques, such as silica gel and Sephadex LH-20, to separate the components.
-
Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound of high purity.
In Vivo Hepatoprotective Assay Protocol
The following is a general protocol based on the study of the hepatoprotective effects of this compound in a CCl₄-induced mouse model.[5]
-
Animal Model: Male mice are used for the study.
-
Dosing: this compound is administered orally at specified doses (e.g., 100 or 200 mg/kg body weight) at multiple time points before the induction of liver injury (e.g., 48, 24, and 1 hour prior).
-
Induction of Hepatotoxicity: Acute liver injury is induced by intraperitoneal injection of CCl₄ (e.g., 0.5 ml/kg body weight).
-
Sample Collection: After a specified time, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, including lipid peroxidation (e.g., malondialdehyde levels) and levels of endogenous antioxidants like glutathione (GSH).
-
Protein Expression Analysis: The expression levels of key proteins involved in inflammation and antioxidant response (e.g., iNOS, COX-2, HO-1, CYP2E1) are determined using techniques like Western blotting.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated hepatoprotective effects and potential for further development as an antiviral and antitumor agent. This guide has summarized its known physicochemical properties and the signaling pathways involved in its hepatoprotective action. However, a significant gap remains in the publicly available, detailed spectral data (NMR, MS, IR) which is crucial for researchers in this field. Furthermore, the mechanisms underlying its reported antitumor and antiviral activities are yet to be thoroughly investigated. Future research should focus on obtaining and publishing comprehensive spectral data and elucidating the specific molecular targets and signaling pathways involved in all of its biological activities to fully realize its therapeutic potential.
References
- 1. Rosmarinic acid exhibits broad anti-enterovirus A71 activity by inhibiting the interaction between the five-fold axis of capsid VP1 and cognate sulfated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Rossicaside B using a Validated HPLC-UV Method
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of natural products and herbal medicine.
1. Introduction
Rossicaside B is a significant bioactive compound, classified as both a phenylpropanoid and an iridoid glycoside. It is predominantly found in the roots of plants from the Saxifragaceae and Orobanchaceae families, such as Boschniakia rossica. Due to its potential therapeutic properties, accurate and precise quantification of this compound in plant extracts and finished products is crucial for ensuring quality, efficacy, and safety.
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound. The described protocol provides a robust framework for the sample preparation and chromatographic analysis suitable for research and quality control laboratories.
2. Experimental Protocols
2.1. Sample Preparation: Ultrasonic-Assisted Extraction
This protocol outlines the extraction of this compound from dried plant root material.
-
Materials and Reagents:
-
Dried and powdered plant root material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant root material into a 50 mL conical tube.
-
Add 25 mL of 70% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the bath temperature at 25°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
-
2.2. HPLC-UV Method for Quantification
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 70 30 25 70 30 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm (Note: It is recommended to determine the UV absorption maximum (λmax) of a pure this compound standard for optimal sensitivity).
-
3. Data Presentation
3.1. Method Validation Parameters
The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of a validated method.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 1: Linearity and Sensitivity Parameters.
| Parameter | Acceptance Criteria |
| Intra-day Precision (%RSD) | ≤ 2% |
| Inter-day Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Precision and Accuracy Parameters.
3.2. System Suitability
System suitability tests are integral to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% |
Table 3: System Suitability Parameters.
4. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for reliable HPLC-UV quantification.
Application Note: Quantitative Analysis of Rossicaside B in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B is a phenylpropanoid glycoside found in plants of the Boschniakia genus, notably Boschniakia rossica. This compound has garnered interest within the scientific community due to its potential biological activities, including antibacterial, antiviral, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle
The method employs reversed-phase liquid chromatography to separate this compound from other components in the plant extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of a characteristic product ion. This two-stage mass filtering significantly enhances selectivity and sensitivity, allowing for accurate quantification even in complex matrices.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to ensure accurate quantification.
Materials:
-
Plant material (e.g., dried Boschniakia rossica)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Protocol:
-
Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration and Dilution:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.
-
LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: Based on the chemical structure of this compound (Molecular Formula: C36H46O19), the expected deprotonated molecule [M-H]⁻ would have an m/z of 781.2560. The fragmentation pattern can be predicted to involve the cleavage of glycosidic bonds and ester linkages.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 781.3 | 619.2 | 100 | 25 |
| This compound | 781.3 | 161.0 | 100 | 35 |
Note: The product ion at m/z 619.2 likely corresponds to the loss of a hexose unit. The product ion at m/z 161.0 could correspond to the deprotonated caffeic acid moiety after cleavage of the ester bond and further fragmentation. These transitions should be optimized for the specific instrument used.
Data Presentation: Method Validation Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are provided as a guideline and should be established for each specific laboratory and instrument.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | 80 - 120% |
| Stability (24h at RT) | > 90% |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in negative ESI.
Potential Signaling Pathway Involvement
Given the reported antitumor activity of this compound, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. This application note offers a comprehensive protocol that can be adapted for routine quality control and research purposes. The provided visualizations of the experimental workflow, predicted fragmentation, and potential signaling pathway involvement offer a deeper understanding of the analysis and the compound's potential biological significance.
Application Notes and Protocols: Structure Elucidation of Rossicaside B using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of complex molecular structures like this compound. This application note provides a detailed overview of the methodologies and data interpretation involved in the structure elucidation of this compound using a suite of 2D NMR experiments.
Spectroscopic Data of this compound
The structural determination of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| Aglycone | ||||||
| 1 | 131.9 | |||||
| 2 | 130.5 | 7.05 | d (8.5) | H-3 | C-4, C-6, C-7 | H-3, H-α |
| 3 | 116.8 | 6.78 | d (8.5) | H-2 | C-1, C-5 | H-2 |
| 4 | 160.2 | |||||
| 5 | 116.8 | 6.78 | d (8.5) | H-6 | C-1, C-3 | H-6 |
| 6 | 130.5 | 7.05 | d (8.5) | H-5 | C-2, C-4, C-7 | H-5, H-α |
| 7 (α) | 127.2 | 6.59 | d (15.9) | H-β | C-1, C-2, C-6, C-β, C=O | H-2, H-6, H-β |
| 8 (β) | 139.8 | 7.62 | d (15.9) | H-α | C-1, C-7, C=O | H-α |
| 9 (C=O) | 168.5 | |||||
| Glucose I | ||||||
| 1' | 104.2 | 4.88 | d (7.8) | H-2' | C-2', C-3', C-5', Aglycone C-4 | H-2', H-3', H-5' |
| 2' | 75.1 | 3.48 | m | H-1', H-3' | C-1', C-3' | H-1', H-3' |
| 3' | 77.8 | 3.55 | m | H-2', H-4' | C-2', C-4', C-5' | H-1', H-2', H-4', H-5' |
| 4' | 71.5 | 3.39 | m | H-3', H-5' | C-3', C-5', C-6' | H-3', H-5' |
| 5' | 78.0 | 3.45 | m | H-4', H-6'a, H-6'b | C-1', C-3', C-4', C-6' | H-1', H-3', H-6'a, H-6'b |
| 6'a | 62.6 | 3.88 | dd (12.0, 2.0) | H-5', H-6'b | C-4', C-5' | H-5', H-6'b |
| 6'b | 3.71 | dd (12.0, 5.5) | H-5', H-6'a | C-4', C-5' | H-5', H-6'a | |
| Glucose II | ||||||
| 1'' | 102.8 | 5.10 | d (7.5) | H-2'' | C-2'', C-3'', C-5'', Glucose I C-3' | H-2'', H-3'', H-5'' |
| 2'' | 75.9 | 3.52 | m | H-1'', H-3'' | C-1'', C-3'' | H-1'', H-3'' |
| 3'' | 77.9 | 3.60 | m | H-2'', H-4'' | C-2'', C-4'', C-5'' | H-1'', H-2'', H-4'', H-5'' |
| 4'' | 71.7 | 3.41 | m | H-3'', H-5'' | C-3'', C-5'', C-6'' | H-3'', H-5'' |
| 5'' | 78.2 | 3.49 | m | H-4'', H-6''a, H-6''b | C-1'', C-3'', C-4'', C-6'' | H-1'', H-3'', H-6''a, H-6''b |
| 6''a | 62.8 | 3.90 | dd (12.0, 2.2) | H-5'', H-6''b | C-4'', C-5'' | H-5'', H-6''b |
| 6''b | 3.73 | dd (12.0, 5.8) | H-5'', H-6''a | C-4'', C-5'' | H-5'', H-6''a | |
| Rhamnose | ||||||
| 1''' | 102.1 | 4.52 | d (1.5) | H-2''' | C-2''', C-3''', C-5''' | H-2''' |
| 2''' | 72.3 | 3.65 | m | H-1''', H-3''' | C-1''', C-3''' | H-1''', H-3''' |
| 3''' | 72.1 | 3.78 | m | H-2''', H-4''' | C-2''', C-4''', C-5''' | H-2''', H-4''' |
| 4''' | 73.9 | 3.35 | m | H-3''', H-5''' | C-3''', C-5''', C-6''' | H-3''', H-5''' |
| 5''' | 70.0 | 3.95 | m | H-4''', H-6''' | C-1''', C-3''', C-4''', C-6''' | H-4''', H-6''' |
| 6''' | 18.0 | 1.25 | d (6.2) | H-5''' | C-4''', C-5''' | H-5''' |
Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal of CD₃OD (δH 3.31, δC 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY data.
Experimental Protocols
Sample Preparation
A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.
NMR Spectroscopy
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was performed.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with adiabatic pulses was used for one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C). 2k data points in F2 and 256 increments in F1 were acquired with 16 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). 2k data points in F2 and 512 increments in F1 were collected with 32 scans per increment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 16 scans per increment.
Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and highlight the key 2D NMR correlations that were instrumental in determining its chemical structure.
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Rossicaside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rossicaside B, a phenylethanoid glycoside, is a compound of interest for its potential therapeutic properties. Inflammation is a critical biological response implicated in numerous diseases, making the evaluation of novel anti-inflammatory agents a key area of research.[1][2] These application notes provide a comprehensive guide to the in vitro assays and protocols necessary to characterize the anti-inflammatory activity of this compound. The focus is on assays measuring the production of key inflammatory mediators and the modulation of critical signaling pathways.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is essential to comprehensively evaluate the anti-inflammatory potential of a test compound like this compound. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound on various inflammatory markers.
Core Assays Include:
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity.[3][4]
-
Pro-inflammatory Cytokine Assays: To quantify the reduction in key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6][7]
-
Prostaglandin E2 (PGE2) Assay: To assess the inhibition of cyclooxygenase-2 (COX-2) activity.
-
Gene and Protein Expression Analysis: To investigate the molecular mechanisms by measuring the expression of inflammatory mediators (iNOS, COX-2) and key signaling proteins.
Inflammatory Signaling Pathways
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key intracellular signaling cascades that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[9][10][11] Investigating the effect of this compound on the phosphorylation of IκBα and p65 is crucial to determine its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNF-alpha increases expression of IL-6 and ICAM-1 genes through activation of NF-kappaB in osteoblast-like ROS17/2.8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Rossicaside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rossicaside B is a phenylpropanoid glycoside that has been identified in Boschniakia rossica. While direct experimental evidence for the neuroprotective effects of this compound is not extensively documented in current scientific literature, its structural similarity to other well-studied neuroprotective glycosides, such as salidroside from Rhodiola rosea, suggests its potential as a therapeutic agent for neurological disorders. This document provides a detailed experimental framework to investigate the putative neuroprotective activities of this compound. The protocols outlined herein are adapted from established methodologies used to characterize similar natural compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective strategies is a paramount goal in neuroscience research.
Natural products are a rich source of novel therapeutic agents. This compound, a phenylpropanoid glycoside, has been noted for its antibacterial, antiviral, and antitumor properties[1]. Phenylpropanoid glycosides isolated from medicinal plants like Rhodiola rosea have demonstrated significant neuroprotective effects, acting through various mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic pathways[2][3][4]. Given the structural parallels, it is hypothesized that this compound may exert similar neuroprotective effects.
These application notes provide a comprehensive suite of experimental protocols to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to more complex in vivo models.
In Vitro Neuroprotection Assays
Assessment of Cytotoxicity and Neuroprotection in Neuronal Cell Lines
Objective: To determine the optimal non-toxic concentration range of this compound and its ability to protect neuronal cells from a toxic insult.
Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used and suitable for these assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment (Cytotoxicity): Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.
-
Induction of Neurotoxicity (Neuroprotection):
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model.
-
Incubate for an additional 24 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Death
-
Follow the same cell seeding and treatment steps as in the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Mechanistic In Vitro Assays
Objective: To investigate the potential mechanisms underlying the neuroprotective effects of this compound.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and a pro-oxidant stimulus (e.g., H₂O₂).
-
DCFH-DA Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Protocol 4: Western Blot Analysis for Apoptotic and Pro-survival Proteins
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and pro-survival proteins (e.g., p-Akt, p-ERK).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of a neurological disorder.
Animal Model: A middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model for ischemic stroke.
Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Preparation: Anesthetize the animals and expose the common carotid artery.
-
Occlusion: Introduce a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. Maintain the occlusion for a defined period (e.g., 90 minutes).
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
This compound Administration: Administer this compound (e.g., intraperitoneally or orally) at different doses before or after the ischemic insult.
-
Neurological Deficit Scoring: Evaluate the neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After the final neurological assessment, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.
Protocol 6: Immunohistochemistry for Neuronal Survival and Glial Activation
-
Tissue Preparation: Perfuse the animals and fix the brains in 4% paraformaldehyde.
-
Sectioning: Prepare coronal brain sections using a cryostat or vibratome.
-
Immunostaining: Stain the sections with antibodies against neuronal markers (e.g., NeuN) and markers for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of positive cells or the staining intensity in the region of interest.
Data Presentation
Table 1: In Vitro Cytotoxicity and Neuroprotective Efficacy of this compound
| Concentration (µM) | Cell Viability (%) (this compound alone) | Cell Viability (%) (this compound + Neurotoxin) | LDH Release (%) (this compound + Neurotoxin) |
| Control | 100 ± 5.2 | 45 ± 3.8 | 85 ± 6.1 |
| 0.1 | 98 ± 4.9 | 52 ± 4.1 | 78 ± 5.5 |
| 1 | 99 ± 5.1 | 65 ± 4.5 | 62 ± 4.9 |
| 10 | 97 ± 4.6 | 82 ± 5.0 | 41 ± 3.7 |
| 50 | 90 ± 5.5 | 88 ± 4.8 | 35 ± 3.2 |
| 100 | 75 ± 6.1 | - | - |
Note: Data are presented as mean ± SD and are hypothetical examples.
Table 2: In Vivo Neuroprotective Effects of this compound in an MCAO Model
| Treatment Group | Neurological Score (24h) | Infarct Volume (%) | NeuN-positive Cells (cells/mm²) |
| Sham | 0.2 ± 0.1 | 0 | 550 ± 45 |
| MCAO + Vehicle | 3.5 ± 0.4 | 42 ± 5.1 | 150 ± 28 |
| MCAO + this compound (10 mg/kg) | 2.8 ± 0.3 | 31 ± 4.2 | 275 ± 35 |
| MCAO + this compound (50 mg/kg) | 1.9 ± 0.2 | 18 ± 3.5 | 410 ± 41 |
Note: Data are presented as mean ± SD and are hypothetical examples.
Visualizations
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assessment
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Neuroprotection Assessment in an MCAO Model
Caption: Workflow for in vivo MCAO model of stroke.
References
- 1. chembk.com [chembk.com]
- 2. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell-Based Assays for Rossicaside B Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B, a naturally occurring saponin, has garnered interest for its potential therapeutic properties. Evaluating its cytotoxic effects is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental for determining the concentration-dependent effects of a compound on cell viability and for elucidating its mechanism of action. The protocols herein are designed to be adaptable for various cancer cell lines and research settings.
Key Cytotoxicity Assays
Several robust and well-established methods are available to measure cytotoxicity. This document focuses on three widely used assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[4][5][6][7]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: A flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Data Presentation
For illustrative purposes, the following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line). Researchers should generate their own data following the provided protocols.
Table 1: MTT Assay - Effect of this compound on Cell Viability
| This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 1 | 92.3 ± 5.1 | |
| 5 | 75.8 ± 6.2 | |
| 10 | 51.2 ± 4.8 | 9.8 |
| 25 | 28.4 ± 3.9 | |
| 50 | 15.1 ± 2.5 | |
| 100 | 5.7 ± 1.8 |
Table 2: LDH Assay - this compound Induced Cytotoxicity
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.8 |
| 1 | 5.4 ± 1.2 |
| 5 | 18.9 ± 2.5 |
| 10 | 45.6 ± 3.7 |
| 25 | 68.3 ± 4.1 |
| 50 | 85.2 ± 3.5 |
| 100 | 94.6 ± 2.9 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution after 24h Treatment with this compound
| This compound (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 60.1 ± 3.5 | 25.8 ± 2.8 | 14.1 ± 1.9 |
| 50 | 15.7 ± 2.9 | 48.3 ± 4.2 | 36.0 ± 3.6 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Figure 1: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1][2][3]
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[12]
-
Incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes.[4][13]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Set up controls as per the manufacturer's instructions, which typically include:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)[7]
-
Background control (medium only)
-
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[4]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.[6]
-
Incubate the plate at room temperature for the time specified in the kit's manual (usually 20-30 minutes), protected from light.[4][6]
-
Add the stop solution provided in the kit.[6]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[6]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[8][10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.[8]
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry as soon as possible.
Data Analysis: The flow cytometer will generate dot plots from which the percentage of cells in each quadrant can be determined:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered non-specific staining)
Potential Signaling Pathways Modulated by this compound
The cytotoxic effects of many natural compounds are mediated through the modulation of specific signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound. Based on studies of similar compounds, potential pathways to investigate include ROS-mediated pathways and the PI3K/Akt/mTOR pathway.[14][15][16]
ROS-Mediated Apoptosis Pathway
Increased production of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis through various downstream signaling cascades, including the NF-κB pathway.[15][17][18]
Figure 2: Potential ROS-mediated apoptosis pathway induced by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for the anti-cancer effects of various compounds.[16][19]
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway as a potential mechanism.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Madecassoside Induces Apoptosis and Inhibits Migration by Regulating ROS-Mediated Signaling Pathways in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Study of NOX4/ROS/NF-κB signaling pathway in anti-ischemia-reperfusion injury effect and mechanism of STQJD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating the Mechanism of Action of Rossicaside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rossicaside B is a phenylpropanoid glycoside that has been isolated from Boschniakia rossica. While direct studies on the mechanism of action of this compound are limited, the pharmacological activities of structurally related iridoid and phenylpropanoid glycosides, as well as extracts from the Scrophularia genus, provide a basis for hypothesizing its potential biological effects.[1][2] Compounds from these sources have demonstrated a range of activities including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4] This document provides a series of application notes and detailed experimental protocols to guide researchers in the investigation of the potential mechanism of action of this compound, based on the activities of similar natural products.
Hypothesized Biological Activities and Mechanisms of Action
Based on the known biological activities of iridoid and phenylpropanoid glycosides, this compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways.[5][6] The primary areas of investigation should include:
-
Anti-inflammatory Activity: Potential inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways such as NF-κB.
-
Anticancer Activity: Possible induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis through regulation of apoptosis-related pathways and matrix metalloproteinases (MMPs).[5][6]
-
Neuroprotective Effects: Potential protection against neuronal damage through antioxidant and anti-inflammatory mechanisms.
-
Antioxidant Activity: Potential to scavenge free radicals and upregulate endogenous antioxidant defenses.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables are presented as examples of how to structure quantitative data obtained from experiments investigating the mechanism of action of this compound.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 10 | 15.2 ± 2.1 | 45.8 |
| 25 | 35.8 ± 3.5 | ||
| 50 | 52.1 ± 4.2 | ||
| 100 | 78.5 ± 5.6 | ||
| A549 | 10 | 12.5 ± 1.9 | 55.2 |
| 25 | 30.2 ± 2.8 | ||
| 50 | 48.9 ± 3.9 | ||
| 100 | 72.3 ± 4.8 |
Table 2: Effect of this compound on Gene Expression in LPS-stimulated Macrophages (qRT-PCR)
| Gene | Treatment | Fold Change (Mean ± SD) |
| TNF-α | LPS (1 µg/mL) | 12.5 ± 1.8 |
| LPS + this compound (25 µM) | 6.2 ± 0.9 | |
| LPS + this compound (50 µM) | 2.8 ± 0.5 | |
| IL-6 | LPS (1 µg/mL) | 15.8 ± 2.1 |
| LPS + this compound (25 µM) | 7.9 ± 1.2 | |
| LPS + this compound (50 µM) | 3.5 ± 0.7 | |
| iNOS | LPS (1 µg/mL) | 10.2 ± 1.5 |
| LPS + this compound (25 µM) | 5.1 ± 0.8 | |
| LPS + this compound (50 µM) | 2.3 ± 0.4 |
Experimental Protocols
Herein are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To investigate the effect of this compound on the expression of inflammatory genes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, iNOS, GAPDH)
-
qRT-PCR instrument
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.
-
Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the relative gene expression using the 2-ΔΔCt method with GAPDH as the internal control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be modulated by this compound and a general workflow for its mechanism of action studies.
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mini-review on phytochemistry and pharmacological activities of Scrophularia striata [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Rossicaside B for the Inhibition of TNF-α and COX-2 Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rossicaside B is a natural compound that has demonstrated potential as an anti-inflammatory agent. This document provides an overview of its application in inhibiting the expression of two key pro-inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[1] TNF-α is a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are lipid compounds that contribute to pain, fever, and inflammation.[4][5] The targeted inhibition of both TNF-α and COX-2 represents a promising therapeutic strategy for a variety of inflammatory disorders.
Mechanism of Action: this compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory genes. While direct studies on this compound are emerging, evidence from related compounds suggests that its mechanism of action likely involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][7][8]
-
NF-κB Pathway: The NF-κB pathway is a crucial regulator of the immune response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for TNF-α and COX-2, thereby inducing their transcription. This compound may inhibit this pathway by preventing the degradation of IκBα, thus blocking NF-κB nuclear translocation.[9][10]
-
MAPK Pathway: The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[11] This pathway consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8][12] Upon activation by inflammatory stimuli, these kinases can phosphorylate and activate various transcription factors, which in turn promote the expression of TNF-α and COX-2. This compound may interfere with the phosphorylation and activation of key components of the MAPK pathway, leading to a downstream reduction in the expression of these pro-inflammatory mediators.[13]
Data Presentation
The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound. Researchers should populate these tables with their own experimental results.
Table 1: Effect of this compound on TNF-α Production
| Treatment Group | This compound Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Vehicle) | 0 | [Insert Value] | 0 |
| LPS-Stimulated | 0 | [Insert Value] | - |
| This compound | [Concentration 1] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 2] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 3] | [Insert Value] | [Calculate %] |
| Positive Control | [e.g., Dexamethasone] | [Insert Value] | [Calculate %] |
Table 2: Effect of this compound on COX-2 mRNA Expression
| Treatment Group | This compound Concentration (µM) | Relative COX-2 mRNA Expression (Fold Change) | % Inhibition |
| Control (Vehicle) | 0 | 1 | 0 |
| LPS-Stimulated | 0 | [Insert Value] | - |
| This compound | [Concentration 1] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 2] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 3] | [Insert Value] | [Calculate %] |
| Positive Control | [e.g., Celecoxib] | [Insert Value] | [Calculate %] |
Table 3: Effect of this compound on COX-2 Protein Expression
| Treatment Group | This compound Concentration (µM) | Relative COX-2 Protein Expression (Fold Change) | % Inhibition |
| Control (Vehicle) | 0 | 1 | 0 |
| LPS-Stimulated | 0 | [Insert Value] | - |
| This compound | [Concentration 1] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 2] | [Insert Value] | [Calculate %] |
| This compound | [Concentration 3] | [Insert Value] | [Calculate %] |
| Positive Control | [e.g., Celecoxib] | [Insert Value] | [Calculate %] |
Table 4: Cytotoxicity of this compound
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 0 | 100 |
| This compound | [Concentration 1] | [Insert Value] |
| This compound | [Concentration 2] | [Insert Value] |
| This compound | [Concentration 3] | [Insert Value] |
| This compound | [Concentration 4] | [Insert Value] |
| Positive Control | [e.g., Doxorubicin] | [Insert Value] |
Mandatory Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot/qPCR).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 6 hours for RNA, 24 hours for protein/supernatant). Include vehicle-only and LPS-only controls.
-
2. Cell Viability Assay (MTT Assay) [14]
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[14][15]
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well of a 96-well plate.[14]
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
3. TNF-α Quantification by ELISA [2][16][17]
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α in the cell culture supernatant.[16]
-
Protocol (using a commercial kit, follow manufacturer's instructions):
-
Prepare TNF-α standards and samples (cell culture supernatants).[17]
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for TNF-α.[16] Incubate for 1-2 hours at room temperature.[16][17]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.[16]
-
Add a biotinylated detection antibody specific for TNF-α to each well and incubate.[18]
-
Wash the wells again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[18]
-
Wash the wells to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate in the dark for color development.[18]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[17]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of TNF-α in the samples.
-
4. COX-2 mRNA Expression by Quantitative Real-Time PCR (qPCR) [4][19][20]
-
Principle: qPCR is used to measure the relative amount of COX-2 messenger RNA (mRNA) in the cells, indicating the level of gene expression.
-
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.[19]
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.[20]
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][21]
-
Generate a melt curve to verify the specificity of the PCR products.[22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for COX-2 and the housekeeping gene.
-
Calculate the relative expression of COX-2 mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.[22]
-
-
5. COX-2 Protein Expression by Western Blot [23][24]
-
Principle: Western blotting is used to detect and quantify the amount of COX-2 protein in the cell lysates.
-
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).[23]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 protein levels to the loading control.
-
References
- 1. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chondrex.com [chondrex.com]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation Expression COX-2 in Prostatic Carcinoma by PCR and Immunohistochemistry and Its Relationship with Gleason Score | Asian Pacific Journal of Cancer Biology [waocp.com]
- 22. Over-expression of COX-2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]
- 24. COX2/Cyclooxygenase 2 Antibody - Novatein Biosciences [novateinbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rossicaside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of rossicaside B from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically extracted?
This compound is a phenylpropanoid glycoside.[1][2] It has been isolated from the whole plant of Boschniakia rossica.[3]
Q2: What are the general properties of this compound relevant to extraction?
This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but is insoluble in water. This property is crucial for selecting an appropriate extraction solvent.
Q3: Which solvents are recommended for this compound extraction?
A common and effective solvent for extracting this compound is 90% ethanol.[3] Generally, for phenylpropanoid glycosides, hydroalcoholic solutions (e.g., 70% methanol or 70% ethanol) have shown high extraction efficiency.[4] The choice of solvent is a critical factor, and the optimal concentration may vary depending on the specific plant matrix and extraction technique.
Q4: What extraction techniques can be used for this compound?
Conventional solvent extraction, such as maceration or reflux, is a common method. Additionally, modern techniques like ultrasound-assisted extraction (UAE) can enhance the extraction efficiency by improving solvent penetration into the plant cells.
Q5: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantitative analysis of this compound. A specific HPLC method has been developed for the simultaneous determination of this compound and baschnaloside in Boschniakia rossica.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is more soluble in organic solvents. Ensure you are using a high-concentration ethanol or methanol solution (70-90%). Pure water is not an effective solvent. |
| Insufficient Extraction Time | Increase the duration of the extraction. For maceration, allow the plant material to soak for a longer period with agitation. For reflux or Soxhlet extraction, increase the number of extraction cycles. |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely and uniformly powdered to maximize the surface area for solvent contact. |
| Suboptimal Temperature | For solvent extraction, moderate heating can improve efficiency. However, excessively high temperatures may lead to the degradation of this compound. Optimization of the extraction temperature is recommended. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to incomplete extraction. Increase the solvent-to-solid ratio to ensure all the target compound is dissolved. |
| Degradation of this compound | Phenylpropanoid glycosides can be sensitive to pH and temperature. Based on studies of similar compounds, it is advisable to maintain a neutral to slightly acidic pH during extraction and avoid prolonged exposure to high temperatures.[6][7] |
Emulsion Formation During Liquid-Liquid Partitioning
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Compounds | Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. | |
| Centrifugation at a low speed can also aid in separating the layers. | |
| If the problem persists, consider using a different partitioning solvent system. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | While ethanol is effective, it can also extract a wide range of other compounds. Subsequent purification steps are necessary. |
| Complex Plant Matrix | After the initial extraction with 90% ethanol, perform a liquid-liquid partitioning. A common sequence is to partition the aqueous suspension of the crude extract successively with ethyl acetate and n-butanol. This compound is likely to be found in the n-butanol fraction.[3] |
| For further purification, column chromatography (e.g., silica gel or reversed-phase C18) is recommended. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound from Boschniakia rossica
This protocol is based on a documented method for the isolation of this compound.[3]
1. Plant Material Preparation:
-
Air-dry the whole plants of Boschniakia rossica.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) in 90% ethanol at room temperature.
-
Stir the mixture periodically for an extended period (e.g., 24-48 hours).
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent in vacuo to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning of the aqueous suspension with:
-
Ethyl acetate
-
n-Butanol
-
-
Collect each fraction separately. This compound is expected to be enriched in the n-butanol fraction.
4. Quantification (See HPLC Protocol Below)
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from a method for the simultaneous determination of baschnaloside and this compound.[5]
Chromatographic Conditions:
-
Column: Klimail 100-5 C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.5% Formic acid in water
-
Gradient Elution:
-
0–12 min: 15% A
-
12–30 min: 15%–20% A
-
30–40 min: 20%–25% A
-
40–45 min: 25%–30% A
-
45–60 min: 30%–100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Prepare a stock solution of a purified this compound standard in methanol.
-
Create a calibration curve by preparing a series of dilutions of the stock solution.
-
Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
Data Presentation
The following table summarizes hypothetical extraction yields of this compound under different conditions to illustrate the impact of various parameters. Note: These are example values for illustrative purposes and actual yields may vary.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Hypothetical Yield (mg/g of dry plant material) |
| Maceration | 90% Ethanol | 25 | 48 | 1.5 |
| Maceration | 70% Ethanol | 25 | 48 | 1.2 |
| Maceration | 90% Methanol | 25 | 48 | 1.6 |
| Soxhlet Extraction | 90% Ethanol | 78 | 12 | 2.1 |
| Ultrasound-Assisted | 90% Ethanol | 40 | 1 | 2.5 |
Visualizations
References
- 1. Rossicasins A, B and rosicaside F, three new phenylpropanoid glycosides from Boschniakia rossica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rossicasins A, B and rosicaside F... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
rossicaside B solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rossicaside B, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a terpenoid, specifically a type of saponin, naturally found in plants from the saxifrage family. It is a yellow crystalline solid with a bitter taste. Published data on its molecular formula and weight vary, with some sources citing C28H30O8 and a molecular weight of 494.54 g/mol , while others suggest C36H46O19 with a molar mass of 782.75 g/mol . It is noted for its potential biological activities, including antibacterial, antiviral, and antitumor effects.
Q2: What are the known solubilities of this compound?
This compound is characterized by its poor solubility in water. It is, however, soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) at room temperature.
Q3: Are there any known safety concerns with this compound?
Currently, there is no extensive toxicity data available for this compound. As a natural compound, it is recommended to handle it with standard laboratory safety practices. This includes storing it in a dry, dark, and well-ventilated area, away from flammable materials, and avoiding inhalation or direct contact with skin and eyes. A thorough safety assessment is advised before any in vivo use.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate Formation in Aqueous Buffers
Cause: this compound is inherently hydrophobic and will precipitate out of aqueous solutions.
Solutions:
-
Co-Solvent System: Prepare a concentrated stock solution of this compound in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Micellar Solubilization: Incorporate a pharmaceutically acceptable surfactant or another saponin to form micelles that can encapsulate this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect from light and moisture.
Note: It is crucial to minimize the uptake of water into DMSO stock solutions, as this can decrease the solubility of the compound.
Protocol 2: Solubilization in Aqueous Solutions using a Co-Solvent Approach
This protocol provides a general method for diluting a this compound stock solution into an aqueous buffer for cell-based assays or other experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture media)
-
Pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, add the desired volume of the this compound stock solution dropwise.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, the final concentration of the organic solvent may need to be increased, or the final concentration of this compound decreased.
-
Use the final solution immediately or within a short period to minimize the risk of precipitation over time.
Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments.
Quantitative Data
| Compound | Solvent System (w/w) | Temperature (°C) | Solubility (g/L) |
| Stevioside | Water | 30 | 3.7 |
| 50 | 6.3 | ||
| Ethanol | 30 | 91.1 | |
| 50 | 281.3 | ||
| Ethanol:Water (30:70) | 30 | 34.8 | |
| 50 | 177.8 | ||
| Ethanol:Water (70:30) | 30 | 102.3 | |
| 50 | 310.3 | ||
| Rebaudioside A | Water | 30 | 3.7 |
| 50 | 6.6 | ||
| Ethanol | 30 | 3.2 | |
| 50 | 3.7 | ||
| Ethanol:Water (30:70) | 30 | 33.9 | |
| 50 | 156.8 | ||
| Ethanol:Water (70:30) | 30 | 72.8 | |
| 50 | 213.7 | ||
| Data adapted from a study on Stevioside and Rebaudioside A solubility.[1][2] |
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing an aqueous solution of this compound.
Potential Signaling Pathway for Investigation
Given the reported anti-inflammatory and antitumor activities of many saponins, the NF-κB signaling pathway is a relevant target for investigation. The following diagram illustrates a simplified overview of this pathway, which is often activated by inflammatory stimuli and can be a target for therapeutic intervention.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
Rossicaside B Stability and Degradation Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of rossicaside B in solution. Given that specific stability data for this compound is limited in published literature, this guide offers general principles, standardized protocols, and troubleshooting advice based on the chemical class of this compound, a phenylpropanoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a phenylpropanoid glycoside.[1] Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[2] Glycosylation, the attachment of sugar moieties, generally increases the solubility and stability of these compounds.[3][4] The structure of this compound can be found on chemical databases such as PubChem.[5][6]
Q2: What are the typical factors that can affect the stability of this compound in solution?
The stability of phenylpropanoid glycosides like this compound in solution can be influenced by several factors, including:
-
pH: Many glycosides exhibit pH-dependent stability. For instance, some flavonol glycosides have been shown to be more stable under acidic conditions.[7]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties of the molecule.
-
Enzymes: If the solution is not sterile, enzymatic degradation by glycosidases can occur, cleaving the sugar moieties.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively studied, common degradation pathways for phenylpropanoid glycosides may include:
-
Hydrolysis: Cleavage of the glycosidic bonds, releasing the aglycone and the sugar moieties. This can be acid- or base-catalyzed.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidation products.
-
Isomerization: Cis-trans isomerization of the double bond in the phenylpropanoid chain can occur, particularly upon exposure to light.
-
Polymerization: Under certain conditions, phenolic compounds can polymerize.
Q4: How can I monitor the degradation of this compound?
The most common analytical technique for monitoring the stability of phenylpropanoid glycosides is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a Mass Spectrometer (LC-MS).[8][9][10] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | - pH of the solution is unfavorable.- High storage temperature.- Presence of oxidizing agents.- Microbial contamination. | - Adjust the pH of the solution to a more neutral or slightly acidic range (e.g., pH 4-6) and re-evaluate stability.- Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.- Degas solvents and consider adding antioxidants if compatible with the experimental design.- Use sterile solvents and containers; consider filtration through a 0.22 µm filter. |
| Appearance of multiple new peaks in HPLC chromatogram | - Degradation of this compound into multiple products.- Impurities in the initial sample. | - Perform forced degradation studies (see protocols below) to generate degradation products and confirm their retention times.- Use LC-MS to identify the mass of the new peaks and propose potential structures of degradation products.- Analyze a fresh, high-purity sample of this compound to rule out initial impurities. |
| Poor recovery of this compound from the solution | - Adsorption to container surfaces.- Precipitation out of solution. | - Use silanized glass vials or low-adsorption polypropylene tubes.- Ensure that the concentration of this compound is below its solubility limit in the chosen solvent. Consider using a co-solvent if necessary. |
| Inconsistent stability results | - Inconsistent preparation of solutions.- Variability in storage conditions.- Issues with the analytical method. | - Standardize the protocol for solution preparation.- Ensure precise control over storage temperature and light exposure.- Validate the HPLC method for linearity, precision, accuracy, and specificity. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]
1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of, for example, 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To investigate the effect of elevated temperature on the stability of this compound.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent in a sealed vial.
-
Place the vial in an oven at a high temperature (e.g., 80 °C).
-
At various time points (e.g., 24, 48, 72 hours), remove the vial, allow it to cool to room temperature, and withdraw an aliquot for HPLC analysis.
-
A control sample should be stored at a lower temperature (e.g., 4 °C).
-
4. Photostability Testing
-
Objective: To determine the sensitivity of this compound to light.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
At specific time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison.
Table 1: Hypothetical Stability of this compound under Different pH Conditions at 60 °C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 95.2 | 85.1 |
| 4 | 97.1 | 90.8 | 72.3 |
| 8 | 94.3 | 82.1 | 55.6 |
| 24 | 85.2 | 60.5 | 20.7 |
Table 2: Hypothetical Photostability of this compound Solution at Room Temperature
| Time (hours) | % Remaining (Light Exposed) | % Remaining (Dark Control) |
| 0 | 100.0 | 100.0 |
| 8 | 92.3 | 99.8 |
| 24 | 78.5 | 99.5 |
| 48 | 65.1 | 99.2 |
Visualizations
References
- 1. Rossicasins A, B and rosicaside F... preview & related info | Mendeley [mendeley.com]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 4. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C36H46O19) [pubchemlite.lcsb.uni.lu]
- 6. Rossicaside | C35H46O20 | CID 13916145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Rossicaside B Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rossicaside B, a highly polar glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic purification?
A1: this compound is a highly polar molecule due to the presence of numerous hydroxyl groups in its structure. Its molecular formula is C35H46O20, and it has a calculated LogP of -2.1, confirming its hydrophilic nature[1]. This high polarity dictates the choice of chromatographic techniques, favoring reversed-phase chromatography with highly aqueous mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC).
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Given its high polarity, the following techniques are recommended:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method. A C18 column is typically used with a gradient of a polar solvent (like water, often with a modifier like formic or acetic acid) and a less polar organic solvent (such as acetonitrile or methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For isolating larger quantities, preparative HPLC is a powerful tool due to its high separation efficiency[2][3]. The principles are the same as analytical HPLC, but with larger columns and higher flow rates.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be beneficial for preventing irreversible adsorption of the sample[2][3]. It is particularly useful for separating compounds with similar polarities from complex natural product extracts[2].
Q3: I am not getting good separation of this compound from other polar impurities. What should I do?
A3: Poor separation of polar compounds is a common challenge. Here are a few strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of acidic functional groups in this compound and impurities, leading to sharper peaks and better separation. The effect of pH on separation can be significant[4].
-
Consider a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivities for polar compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the amount of sample injected onto the column. For preparative chromatography, overloading is sometimes intentional to maximize throughput, but it comes at the cost of resolution[5]. |
| Secondary Interactions with Silica | Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (0.1%) if tailing is observed, especially with basic compounds. For acidic compounds like this compound, ensure the mobile phase is sufficiently acidic to suppress silanol interactions. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
Problem 2: Low Yield or Recovery of this compound
| Possible Cause | Suggested Solution |
| Irreversible Adsorption | The highly polar nature of this compound can lead to strong, sometimes irreversible, adsorption onto the stationary phase. Consider using a different stationary phase or a technique like HSCCC that does not use a solid support[2][3]. |
| Degradation on the Column | This compound, like many natural products, may be susceptible to degradation on the stationary phase, especially if it is acidic or basic. Check the stability of your compound at the pH of your mobile phase. |
| Precipitation on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase conditions. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
| Mobile Phase Composition Varies | Prepare fresh mobile phase for each run and ensure accurate mixing of the solvents. |
| Column Equilibration is Insufficient | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running gradients. |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
This protocol is a starting point and should be optimized for your specific sample and system.
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and a small amount of organic solvent).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger for preparative scale.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 30-60 minutes. A shallow gradient is often necessary for good separation of polar compounds.
-
Flow Rate: 1 mL/min for analytical scale. Adjust for preparative scale based on column diameter.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Temperature: 30 °C.
-
Quantitative Data Summary (Example)
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1 mL/min | 20 mL/min |
| Injection Volume | 10-20 µL | 1-5 mL |
| Typical Sample Load | < 1 mg | 50-500 mg |
Visualizations
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatography issues.
This compound Purification Workflow
References
- 1. Rossicaside | C35H46O20 | CID 13916145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rssl.com [rssl.com]
Technical Support Center: Chromatographic Separation of Rossicaside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of rossicaside B with other glycosides during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a terpenoid glycoside, a naturally occurring compound found in plants of the Saxifraga genus. The primary challenge in its purification is its tendency to co-elute with other structurally similar glycosides, particularly flavonoid glycosides, which are also abundant in Saxifraga species. This co-elution can lead to inaccurate quantification and misidentification of the target compound.
Q2: What are the common types of glycosides that co-elute with this compound?
Glycosides that commonly co-elute with this compound, a terpenoid glycoside, include various flavonoid glycosides. Saxifraga species are known to contain a diverse array of these compounds, which share similar polarities with this compound, making their separation by traditional chromatographic methods difficult.
Q3: What analytical techniques are best suited for separating this compound from other glycosides?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most effective techniques for the separation of this compound.[1] These methods, particularly in a reverse-phase setup, offer the high resolution needed to separate complex mixtures of glycosides. For particularly challenging separations, two-dimensional HPLC (2D-HPLC) can provide enhanced resolution.[2]
Q4: How can I confirm if a peak in my chromatogram is pure this compound or a co-eluting mixture?
Peak purity can be assessed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can analyze the UV-Vis spectra across a single peak; if the spectra are consistent, the peak is likely pure.[3] An MS detector can provide mass-to-charge ratio information, which can help identify the presence of multiple components under a single chromatographic peak.[3]
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of this compound with other glycosides is a common issue that can be systematically addressed by optimizing your HPLC/UPLC method. This guide provides a step-by-step approach to troubleshoot and resolve peak co-elution.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving this compound co-elution.
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor influencing the separation of glycosides.[4]
-
Adjusting Solvent Strength: For reverse-phase chromatography, the organic solvent (e.g., acetonitrile or methanol) content in the mobile phase dictates the retention time.
-
To increase retention and potentially improve separation: Decrease the percentage of the organic solvent.[3]
-
To decrease retention time: Increase the percentage of the organic solvent.
-
-
Modifying the Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of acidic or basic functional groups on the glycosides, thereby altering their retention behavior.
-
Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is a common practice to suppress the ionization of phenolic hydroxyl groups in flavonoid glycosides, leading to better peak shapes and potentially improved resolution.[5]
-
-
Changing the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other may resolve co-eluting peaks.
| Parameter | Initial Condition (Example) | Modified Condition 1 | Modified Condition 2 | Rationale |
| Mobile Phase A | Water | Water with 0.1% Formic Acid | Water with 0.1% Acetic Acid | Suppresses ionization of phenolic groups, improving peak shape. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol and Acetonitrile offer different selectivities. |
| Gradient | 20-80% B in 30 min | 15-75% B in 40 min | 20-60% B in 30 min | A shallower gradient increases the separation window. |
Step 2: Stationary Phase Modification
If mobile phase optimization is insufficient, changing the stationary phase (the column) can provide a significant change in selectivity.[4]
-
Column Chemistry: While C18 columns are widely used, other stationary phases can offer different retention mechanisms.
-
Phenyl-Hexyl columns: Can provide alternative selectivity for aromatic compounds like flavonoid glycosides through π-π interactions.
-
Pentafluorophenyl (PFP) columns: Offer a combination of hydrophobic, aromatic, and polar interactions that can be beneficial for separating complex mixtures of glycosides.
-
-
Particle Size and Column Dimensions:
| Parameter | Standard Column | Alternative Column 1 | Alternative Column 2 | Rationale |
| Stationary Phase | C18 | Phenyl-Hexyl | PFP | Different stationary phases offer alternative selectivities. |
| Particle Size | 5 µm | 3.5 µm | 1.8 µm (UPLC) | Smaller particles increase efficiency and resolution. |
| Dimensions (L x ID) | 150 mm x 4.6 mm | 250 mm x 4.6 mm | 100 mm x 2.1 mm | Longer columns increase theoretical plates; smaller ID for UPLC. |
Step 3: Adjusting Other Chromatographic Parameters
Fine-tuning other parameters can further enhance separation.
-
Column Temperature:
-
Increasing the temperature: Can improve peak efficiency and reduce viscosity, but may also decrease retention times.[4] A typical starting point is 30-40°C.
-
-
Flow Rate:
-
Decreasing the flow rate: Can lead to better resolution but will increase the analysis time.[7]
-
| Parameter | Initial Setting | Modified Setting 1 | Modified Setting 2 | Rationale |
| Column Temperature | 30°C | 35°C | 40°C | Higher temperatures can improve peak shape and efficiency. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | A lower flow rate can increase resolution. |
Experimental Protocol: General Method for Separation of this compound
This protocol provides a starting point for the separation of this compound from other glycosides using reverse-phase HPLC. Optimization will likely be required based on the specific sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-35 min: 10-40% B; 35-45 min: 40-70% B; 45-50 min: 70-10% B; 50-55 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
Note: This is a generalized method. The gradient program should be optimized based on the complexity of the sample. For UPLC systems, the flow rate and gradient times should be adjusted according to the column dimensions.
Advanced Technique: Two-Dimensional HPLC (2D-HPLC)
For highly complex samples where co-elution cannot be resolved by conventional HPLC, 2D-HPLC offers a powerful solution. A common approach for separating polar compounds like glycosides is to use Hydrophilic Interaction Chromatography (HILIC) in the first dimension, followed by reverse-phase chromatography in the second dimension.[2]
Caption: Workflow for 2D-HPLC separation of complex glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Target separation of flavonoids from Saxifraga tangutica using two-dimensional hydrophilic interaction chromatography/reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. phcog.com [phcog.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Rossicaside B Mass Spectrometry Signal Enhancement: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of rossicaside B in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the signal intensity for this compound consistently low or undetectable?
Low signal intensity is a common issue in mass spectrometry and can originate from multiple factors including the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.[1][2] A systematic approach is crucial for identifying and resolving the root cause.
Troubleshooting Steps:
-
Sample and Standard Verification:
-
Concentration: Ensure your sample or standard is at an appropriate concentration. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[1]
-
Freshness: Prepare fresh standards and samples to rule out degradation, especially if the stock solutions have been stored for an extended period.[3]
-
-
LC System Check:
-
Mobile Phase: Prepare fresh mobile phases. Ensure there are no air bubbles in the lines by purging the pumps.[3][4] An inconsistent gradient or flow rate can lead to poor peak shape and reduced intensity.[2]
-
Column Health: Evaluate the column's performance. Contamination or overload can cause poor peak shape and diminished signal.[2]
-
-
MS Detector and Ion Source Optimization:
-
Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[1] Incorrect mass calibration can lead to mass errors and failure to detect the target ion.
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of poor signal strength.[2] Weekly cleaning of the ion source is recommended to maintain ionization efficiency.[2]
-
Source Parameter Optimization: The electrospray ionization (ESI) source parameters have a significant impact on signal intensity. A systematic optimization of these parameters is essential.[5][6]
-
Experimental Protocol: ESI Source Parameter Optimization
A Design of Experiments (DoE) approach is highly effective for comprehensive optimization.[5][6] However, a one-factor-at-a-time (OFAT) approach can also yield significant improvements.
-
Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer using a syringe pump to achieve a stable signal.
-
Set initial ESI parameters based on the instrument manufacturer's recommendations or the values in Table 1.
-
Vary one parameter at a time while holding others constant, monitoring the signal intensity for the this compound precursor ion (e.g., [M+Na]⁺ or [M+H]⁺).
-
Plot the signal intensity against the parameter value to determine the optimum setting for each.
-
Verify the optimized parameters with an LC-MS injection.
Data Presentation: ESI Parameter Optimization Guide
Table 1: Typical ESI Source Parameters and Optimization Ranges.
| Parameter | Typical Starting Value | Optimization Range | Rationale |
| Capillary Voltage | 3000 V | 2000 - 4000 V | Optimizes the electric field for efficient droplet charging.[5] |
| Nebulizer Pressure | 30 psig | 10 - 50 psig | Affects droplet size; crucial for efficient desolvation.[5][7] |
| Drying Gas Flow | 10 L/min | 4 - 12 L/min | Aids in solvent evaporation from the ESI droplets.[5] |
| Drying Gas Temp. | 320 °C | 200 - 340 °C | Higher temperatures enhance desolvation, especially at higher flow rates.[5] |
| Sheath Gas Flow | 11 L/min | 8 - 12 L/min | Helps to shape and contain the ESI plume. |
| Sheath Gas Temp. | 350 °C | 250 - 400 °C | Further assists in the desolvation process. |
Visualization: Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low MS signal.
FAQ 2: How can I mitigate matrix effects and ion suppression for this compound?
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[8][9] This is a major concern in complex matrices like biological fluids or plant extracts.[10]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reversed-phase) to clean up the sample and enrich for saponins like this compound.
-
Liquid-Liquid Extraction (LLE): Partition the sample between two immiscible solvents to separate this compound from interfering substances.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient slope to better separate this compound from co-eluting matrix components.[2]
-
Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
-
Use an Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) IS: The gold standard for correcting matrix effects is a SIL version of the analyte. It co-elutes and experiences the same ionization effects as the analyte, providing accurate quantification.[10]
-
Analogue IS: If a SIL-IS is unavailable, use a structurally similar compound that does not occur in the sample.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for enriching saponins from a plant extract using a C18 SPE cartridge.
-
Conditioning: Wash the C18 cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the cartridge run dry.
-
Loading: Dissolve the dried plant extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 20% methanol in water) to elute polar, interfering compounds.
-
Elution: Elute this compound and other saponins with a stronger solvent, such as 80-100% methanol.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Visualization: The Mechanism of Ion Suppression
Caption: How co-eluting matrix components suppress analyte ionization.
FAQ 3: My signal is split between multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate it?
Saponins readily form adducts with cations present in the sample matrix, glassware, or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[11] This splits the total ion current for your analyte across multiple species, reducing the intensity of any single one. The solution is to intentionally promote the formation of a single, dominant adduct.[12]
Strategy for Adduct Consolidation:
-
Promote a Specific Adduct: Add a low concentration of a salt to the mobile phase to drive the equilibrium towards the formation of a single adduct type. For example, adding sodium acetate will promote the formation of the [M+Na]⁺ ion.[12] This consolidates the signal into one m/z value, significantly improving sensitivity.
Experimental Protocol: Mobile Phase Modification for [M+Na]⁺ Adduct Promotion
-
Prepare Additive Stock: Create a 1 M stock solution of sodium acetate in LC-MS grade water.
-
Modify Mobile Phase A (Aqueous): To your aqueous mobile phase (e.g., water with 0.1% formic acid), add the sodium acetate stock solution to a final concentration of 0.1-1 mM.[12]
-
Modify Mobile Phase B (Organic): Add the same final concentration of sodium acetate to your organic mobile phase (e.g., acetonitrile or methanol).
-
Equilibrate: Thoroughly equilibrate the LC system with the new mobile phases before injecting your sample.
-
Acquisition: Set your mass spectrometer to monitor the m/z corresponding to the [this compound + Na]⁺ ion.
Visualization: Consolidating Signal by Promoting a Single Adduct
Caption: Promoting a single adduct consolidates and enhances the signal.
FAQ 4: How can I optimize fragmentation of this compound for MS/MS analysis?
Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[13] However, obtaining informative fragment ions requires careful optimization of the collision energy. For saponins, fragmentation typically involves the sequential loss of sugar moieties from the glycosidic chains, followed by fragmentation of the aglycone core at higher energies.
Optimization Strategy:
-
Collision Energy (CE) Ramping: Perform a series of experiments where the collision energy is systematically increased. This allows you to identify the optimal CE for generating specific, structurally informative fragment ions.
-
In-Source Fragmentation: Increasing the fragmentor or cone voltage can induce fragmentation within the ion source.[13][14] This can be a useful tool for generating fragment ions without a dedicated MS/MS scan, though it is not selective.
Data Presentation: Collision Energy Optimization
Table 2: Example of Collision Energy Ramping for a Hypothetical Saponin Precursor Ion [M+Na]⁺.
| Collision Energy (eV) | Precursor Ion Intensity | Product Ion (Loss of Sugar 1) | Product Ion (Aglycone Fragment) | Observation |
| 10 | High | Low | None | Precursor ion is stable. |
| 20 | Medium | High | Low | Optimal for cleaving the first sugar. |
| 30 | Low | Medium | Medium | Further fragmentation begins. |
| 40 | Very Low | Low | High | Optimal for fragmenting the aglycone core. |
Visualization: MS/MS Fragmentation Workflow
Caption: The process of precursor ion selection, fragmentation, and detection in a tandem mass spectrometer.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. biotage.com [biotage.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: B Cell Permeability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with B cell permeability assays, particularly when investigating the effects of compounds like the hypothetical "Compound X" (originally searched as rossicaside B).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a B cell permeability assay?
A B cell permeability assay is designed to assess the integrity of the B cell membrane. These assays can determine whether a compound or treatment condition causes changes in membrane permeability, which can be an indicator of cellular stress, toxicity, or specific mechanistic actions of a drug.
Q2: Which type of permeability assay is best suited for suspension cells like B cells?
For non-adherent cells such as B lymphocytes, flow cytometry-based assays are highly effective. These assays typically use fluorescent dyes that are excluded by healthy cells with intact membranes but can enter and stain cells with compromised permeability.
Q3: What are the essential controls to include in my B cell permeability experiment?
To ensure the reliability of your results, the following controls are critical:
-
Unstained Cells: To measure the natural autofluorescence of the B cells.
-
Positive Control: Cells treated with a known permeabilizing agent (e.g., digitonin or ethanol) to confirm that the assay can detect a loss of membrane integrity.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent itself.
Q4: Can I distinguish between apoptosis and necrosis using a permeability assay?
Standard membrane permeability assays primarily detect late-stage apoptotic or necrotic cells where membrane integrity is lost.[1] To differentiate between these forms of cell death, it is recommended to use a multi-parameter assay, for instance, by co-staining with an early apoptosis marker like Annexin V.
Troubleshooting Guide
Researchers may face several challenges during a B cell permeability assay. The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal in Negative Controls | - Autofluorescence of cells or media components.[2] - Reagent or dye concentration is too high. - Issues with the wash steps. | - Use a spectrally distinct fluorescent dye. - Titrate the dye to its optimal concentration. - Ensure wash steps are sufficient to remove unbound dye. |
| Low Signal in Positive Controls | - Ineffective permeabilizing agent. - Insufficient incubation time. - Reagents were not stored properly.[3] | - Use a fresh, validated permeabilizing agent. - Optimize the incubation time for the positive control. - Verify the storage conditions and expiration dates of all reagents.[3] |
| High Variability Between Replicates | - Inconsistent cell numbers in wells. - Pipetting errors.[3] - Uneven distribution of cells.[2] | - Ensure accurate cell counting and seeding. - Use calibrated pipettes and proper pipetting techniques. - Gently mix the cell suspension before and during plating. |
| Unexpected Results with Test Compound | - Compound precipitates in the media. - The compound is cytotoxic at the tested concentration. - The compound has fluorescent properties. | - Check the solubility of the compound in the assay media. - Perform a dose-response curve to identify the optimal concentration. - Run a control with the compound alone to check for intrinsic fluorescence. |
Experimental Protocol: Flow Cytometry-Based B Cell Permeability Assay
This protocol provides a general framework for assessing B cell permeability using a fluorescent dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD).
Materials:
-
B cell culture
-
Test compound (Compound X)
-
Phosphate-Buffered Saline (PBS)
-
Permeability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture B cells to the desired density and ensure high viability (>95%).
-
Compound Treatment: Seed the B cells in appropriate culture plates and treat with various concentrations of Compound X. Include positive and negative controls.
-
Incubation: Incubate the cells for the desired treatment period.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add the permeability dye at the recommended concentration.
-
Incubate in the dark as per the dye manufacturer's instructions.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000 cells).
-
Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of dye-positive (permeable) cells in each sample.
Visualizations
B Cell Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway in a B cell that could be impacted by a compound affecting membrane permeability.
Caption: Hypothetical signaling in a B cell where Compound X alters ion channel function.
Experimental Workflow
This diagram outlines the key steps in a B cell permeability assay.
Caption: Workflow for a B cell permeability assay using flow cytometry.
References
Technical Support Center: Minimizing Rossicaside B Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rossicaside B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a complex iridoid glycoside, a class of secondary metabolites found in various plants. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related iridoid glycosides, the primary factors influencing the stability of this compound are:
-
Temperature: Elevated temperatures can significantly accelerate degradation.
-
pH: this compound is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.
-
Oxygen: Oxidative degradation can occur, particularly in the presence of reactive oxygen species.
Q3: How should I store my solid this compound compound?
For optimal stability of solid this compound, it is recommended to:
-
Store at low temperatures: Freezer storage at -20°C is ideal.
-
Protect from light: Use amber vials or store in a light-blocking container.
-
Protect from moisture: Store in a desiccator or with a desiccant.
-
Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
Q4: What about storing this compound in solution?
Solutions of this compound are generally less stable than the solid compound. If you must store it in solution:
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. Aqueous solutions should be prepared fresh.
-
Buffer the solution: If using an aqueous solution, buffer it to a slightly acidic or neutral pH (around pH 5-7), as extreme pH values can cause rapid degradation.
-
Store frozen: Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protect from light: Use amber vials or wrap vials in aluminum foil.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | This compound has degraded. | 1. Verify storage conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check solution age: If using a stock solution, prepare a fresh one from solid material. 3. Analyze for degradation: Use HPLC-UV to check the purity of your sample and look for degradation peaks. |
| Unexpected peaks in my HPLC chromatogram. | Degradation of this compound. | 1. Identify the degradation pathway: Based on your experimental conditions, consider if hydrolysis, oxidation, or photolysis is the likely cause. 2. Compare with a fresh sample: Run a chromatogram of a freshly prepared this compound solution to confirm the identity of the main peak. 3. Perform a forced degradation study (see protocol below) to tentatively identify degradation products. |
| Inconsistent results between experiments. | Variable degradation of this compound. | 1. Standardize solution preparation: Ensure that stock solutions are prepared and stored consistently. 2. Minimize exposure to harsh conditions: Protect solutions from prolonged exposure to light and elevated temperatures during experimental procedures. 3. Use fresh solutions: Prepare working solutions immediately before use whenever possible. |
Quantitative Stability Data for Structurally Related Iridoid Glycosides
Table 1: Effect of Temperature on the Stability of Iridoid Glycosides in Aqueous Solution (30 hours)
| Compound | 20°C (% Remaining) | 40°C (% Remaining) | 60°C (% Remaining) | 80°C (% Remaining) |
| Geniposidic Acid (GPA) | ~100 | ~100 | ~100 | ~100 |
| Ulmoidoside B (UB) | ~100 | ~95 | ~80 | ~60 |
| Ulmoidoside D (UD) | ~100 | ~90 | ~70 | ~50 |
Data adapted from a study on iridoid glycosides from Eucommia ulmoides.
Table 2: Effect of pH on the Stability of Iridoid Glycosides in Aqueous Solution at 40°C (30 hours)
| Compound | pH 2 (% Remaining) | pH 4 (% Remaining) | pH 6 (% Remaining) | pH 8 (% Remaining) | pH 10 (% Remaining) | pH 12 (% Remaining) |
| Geniposidic Acid (GPA) | ~100 | ~100 | ~100 | ~100 | ~100 | ~100 |
| Scyphiphin D (SD) | ~100 | ~100 | ~100 | ~100 | ~80 | ~20 |
| Ulmoidoside A (UA) | ~100 | ~100 | ~100 | ~100 | ~70 | <10 |
| Ulmoidoside C (UC) | ~100 | ~100 | ~100 | ~100 | ~60 | <5 |
| Ulmoidoside B (UB) | ~80 | ~100 | ~100 | ~90 | ~30 | <5 |
| Ulmoidoside D (UD) | ~70 | ~100 | ~100 | ~85 | ~20 | <5 |
Data adapted from a study on iridoid glycosides from Eucommia ulmoides.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for other iridoid glycosides.
1. Chromatographic Conditions:
-
Column: C18 reverse-
rossicaside B assay reproducibility and variability
Disclaimer: As of late 2025, a standardized, universally adopted assay specifically for determining the biological activity of rossicaside B has not been established in the public domain. The following technical support guide is based on best practices for assessing the cytotoxic activity of triterpenoid saponins, a class of compounds to which this compound belongs. The Sulforhodamine B (SRB) assay is presented as a suitable and robust method for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound assay?
A1: The primary application is to determine the cytotoxic (cell-killing) potential of this compound against various cell lines, typically cancer cells, to evaluate its potential as an anti-tumor agent. Assays aim to quantify the concentration of this compound required to inhibit cell growth by 50% (IC50).
Q2: How should I prepare this compound for a cell-based assay?
A2: this compound, like many triterpenoid saponins, may have limited aqueous solubility. It is recommended to dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Q3: What are the expected outcomes of a successful this compound cytotoxicity assay?
A3: A successful assay will demonstrate a dose-dependent decrease in cell viability. This is typically visualized as a sigmoidal curve when plotting cell viability against the logarithm of this compound concentration. From this curve, a reproducible IC50 value can be calculated.
Q4: What are the common sources of variability in saponin cytotoxicity assays?
A4: Variability can arise from several factors including: inconsistencies in cell seeding density, variations in the passage number of cell lines, fluctuations in incubation times, and issues with the solubility and stability of the saponin in the culture medium.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells for the same concentration of this compound show significantly different results. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipette cells carefully and avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the peripheral wells with sterile PBS or medium and not use them for experimental data.
-
Compound Precipitation: this compound may precipitate at higher concentrations in the aqueous culture medium. Visually inspect the wells for any precipitate. If observed, consider lowering the highest concentration or using a different solvent system for the initial stock.
-
Issue 2: No Cytotoxic Effect Observed
-
Question: I do not observe any decrease in cell viability, even at high concentrations of this compound. What should I check?
-
Answer:
-
Compound Inactivity: The chosen cell line may be resistant to this compound. It is recommended to test the compound on a panel of different cell lines.
-
Incorrect Concentration Range: The concentrations tested may be too low. Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 100 µM) to identify the active range.
-
Assay Duration: The incubation time may be too short for the cytotoxic effects to manifest. Consider extending the incubation period (e.g., from 48 hours to 72 hours).
-
Issue 3: Inconsistent IC50 Values Between Experiments
-
Question: The IC50 value for this compound varies significantly from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture.
-
Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for all steps of the assay, from cell culture maintenance to final data acquisition.
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control in every experiment. Consistent IC50 values for the positive control will indicate that the assay itself is performing reproducibly.
-
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for a this compound cytotoxicity assay.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Acceptable Range of Variation (±) |
| HepG2 | Liver Cancer | 4.5 | 0.8 |
| HeLa | Cervical Cancer | 3.2 | 0.6 |
| A549 | Lung Cancer | 7.8 | 1.2 |
| MCF-7 | Breast Cancer | 12.5 | 2.0 |
Data is for illustrative purposes and based on typical activities of cytotoxic triterpenoid saponins.
Table 2: Factors Contributing to Assay Variability
| Factor | Potential Impact on IC50 | Recommended Control Measure |
| Cell Seeding Density | High | Use a hemocytometer or automated cell counter for accurate cell counts. |
| DMSO Concentration | Moderate to High | Keep final DMSO concentration below 0.5% and consistent across all wells. |
| Incubation Time | High | Use a calibrated timer and process all plates consistently. |
| Cell Passage Number | Moderate | Maintain a log of passage numbers and use cells within a defined range. |
Experimental Protocol: Cytotoxicity Assessment of this compound using the Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay methodologies.
1. Cell Preparation and Seeding:
- Culture a human cancer cell line (e.g., HepG2) in the recommended medium until approximately 80% confluent.
- Trypsinize the cells and prepare a single-cell suspension.
- Count the cells and adjust the density to 5,000-20,000 cells per 100 µL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations.
- Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
- Include a "no-drug" control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
3. Cell Fixation and Staining:
- Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant.
- Incubate at 4°C for 1 hour to fix the cells.
- Wash the plate five times with slow-running tap water and allow it to air dry completely.
- Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
- Stain at room temperature for 30 minutes.
4. Absorbance Measurement:
- Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plate to air dry completely.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Place the plate on a shaker for 10 minutes.
- Measure the optical density (OD) at 510 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the no-drug control.
- Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway for this compound.
Technical Support Center: Scaling Up Rossicaside B Isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the isolation of rossicaside B for further studies. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guides
Q1: After scaling up the initial extraction from 1 kg to 10 kg of plant material, the yield of crude saponin extract has significantly decreased. What are the possible reasons?
A1: Several factors could contribute to a lower yield during scale-up:
-
Insufficient Solvent-to-Biomass Ratio: A common issue in scaling up is not proportionally increasing the solvent volume. This can lead to incomplete extraction of this compound. Ensure the solvent-to-biomass ratio is maintained or even slightly increased at a larger scale.
-
Inadequate Agitation: Proper mixing is crucial for efficient extraction. The agitation method used for a 1 kg extraction may not be sufficient for 10 kg. Ensure the mixing is vigorous enough to create a homogenous slurry and facilitate solvent penetration into the plant material.
-
Uneven Heat Distribution: If using heat-assisted extraction, ensure the entire vessel is heated uniformly. Cold spots within the larger volume of plant material will result in inefficient extraction in those areas.
-
Particle Size of Plant Material: Inconsistent or overly large particle size of the ground plant material can hinder solvent penetration. Ensure the plant material is milled to a consistent and appropriate particle size for large-scale extraction.
Q2: During the macroporous resin chromatography step at a pilot scale, this compound is eluting with earlier, more polar fractions, leading to poor separation. How can this be resolved?
A2: This issue, known as premature elution or "breakthrough," can be addressed by:
-
Optimizing Flow Rate: A flow rate that is too high will not allow for sufficient interaction between the saponins and the resin. Reduce the flow rate to increase the residence time of the extract on the column.
-
Checking Column Packing: Improperly packed large-scale columns can have channels that allow the extract to bypass the resin bed. Ensure the column is packed uniformly to prevent channeling.
-
Adjusting Sample Concentration: Overly concentrated crude extracts can lead to viscosity issues and affect the binding to the resin. Diluting the extract before loading can improve separation.
-
Resin Selection and Equilibration: Ensure the chosen macroporous resin has the appropriate polarity and pore size for this compound. Also, confirm that the column is properly equilibrated with the starting solvent before loading the sample.
Q3: The purity of the final this compound product after preparative HPLC is lower than expected, with several closely related saponin impurities.
A3: Improving the resolution of the preparative HPLC can be achieved by:
-
Optimizing the Mobile Phase: A slight modification of the solvent gradient or the use of additives can significantly improve the separation of structurally similar saponins. Experiment with different solvent systems on an analytical scale before scaling up.
-
Reducing the Sample Load: Overloading the preparative column is a common cause of poor separation. Reduce the amount of sample injected to improve peak shape and resolution.
-
Increasing Column Length or Using a Smaller Particle Size Packing Material: While more costly, a longer column or a column packed with smaller particles will provide higher theoretical plates and better separation.
-
Employing a Different Chromatographic Technique: If preparative HPLC is not providing the desired purity, consider alternative techniques like High-Speed Counter-Current Chromatography (HSCCC), which can be very effective for separating similar saponins.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the extraction solvent when scaling up this compound isolation?
A1: For the extraction of triterpenoid saponins like this compound from plant material, aqueous ethanol or methanol solutions are commonly used. A good starting point for optimization at a larger scale would be an ethanol volume fraction of around 80%.
Q2: What are the key parameters to consider when transitioning from lab-scale to pilot-scale purification of this compound?
A2: The key parameters include:
-
Linear Velocity: Maintain the same linear velocity of the mobile phase when scaling up chromatography columns to ensure comparable separation.
-
Column Loading: The amount of crude extract loaded should be proportional to the cross-sectional area of the larger column.
-
Gradient Profile: The gradient time should be adjusted proportionally to the column volume to maintain the same separation profile.
-
Solvent Consumption and Cost: Larger scale purifications consume significant amounts of solvent, so cost-effective solvent systems and recycling strategies should be considered.
Q3: Are there any specific analytical techniques recommended for monitoring the purity of this compound during the scale-up process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of saponins, as many, including this compound, lack a strong UV chromophore. This technique is effective for both qualitative and quantitative analysis throughout the purification process.
Quantitative Data for Scaling Up this compound Isolation
The following table presents a hypothetical scenario for scaling up the isolation of this compound, providing a comparison of key parameters from lab to pilot scale.
| Parameter | Lab Scale | Pilot Scale |
| Starting Plant Material (kg) | 1 | 20 |
| Extraction Solvent (80% Ethanol, L) | 10 | 200 |
| Extraction Time (hours) | 4 | 6 |
| Crude Saponin Extract (g) | 50 | 950 |
| Macroporous Resin Volume (L) | 0.5 | 10 |
| Preparative HPLC Column Dimensions (ID x L, cm) | 2 x 25 | 10 x 50 |
| Sample Load per HPLC Run (g) | 0.5 | 12.5 |
| Final Yield of this compound (>95% purity, g) | 0.2 | 3.8 |
| Overall Yield (%) | 0.02% | 0.019% |
Detailed Experimental Protocol for Scaled-Up Isolation of this compound
This protocol outlines a general procedure for the pilot-scale isolation of this compound from 20 kg of dried plant material (e.g., rose hips).
1. Extraction
-
Mill 20 kg of dried and powdered plant material to a consistent particle size (e.g., 40-60 mesh).
-
Transfer the powdered material to a 500 L stainless steel extraction vessel equipped with a mechanical stirrer and a heating jacket.
-
Add 200 L of 80% ethanol to the vessel.
-
Heat the mixture to 60°C and stir continuously for 6 hours.
-
Allow the solid material to settle, and decant the supernatant.
-
Filter the supernatant through a coarse filter to remove solid particles.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
2. Macroporous Resin Chromatography
-
Dissolve the crude extract in deionized water to a final concentration of approximately 100 g/L.
-
Pack a 10 L column with a suitable macroporous resin (e.g., HP-20) and equilibrate with deionized water.
-
Load the aqueous extract onto the column at a controlled flow rate.
-
Wash the column with 3-4 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the saponin-rich fraction with 5 bed volumes of 70% ethanol.
-
Collect the 70% ethanol eluate and concentrate it under reduced pressure to yield a crude saponin fraction.
3. Silica Gel Column Chromatography
-
Prepare a silica gel column with appropriate dimensions for the amount of crude saponin fraction.
-
Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of chloroform-methanol-water in increasing polarity.
-
Collect fractions and monitor by TLC or HPLC-ELSD to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate under reduced pressure.
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Dissolve the enriched fraction from the previous step in the mobile phase.
-
Purify the dissolved fraction using a preparative HPLC system with a C18 column (10 x 50 cm).
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Monitor the elution at a low wavelength (e.g., 205 nm) or with an ELSD.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Lyophilize the final product to obtain a stable powder.
Visualizations
Caption: Experimental workflow for the scaled-up isolation of this compound.
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activities of Forsythoside B and Rossicaside B
A comparative analysis of the anti-inflammatory properties of Forsythoside B and Rossicaside B is currently not feasible due to the absence of scientific literature and experimental data on the anti-inflammatory activity of this compound.
While Forsythoside B, a phenylethanoid glycoside isolated from Forsythia suspensa, has been the subject of numerous studies investigating its anti-inflammatory effects, this compound remains largely uncharacterized in this regard. Searches for "this compound" yield conflicting chemical information and a notable lack of studies pertaining to its biological activities, including its potential anti-inflammatory properties.
This guide, therefore, will focus on providing a comprehensive overview of the current scientific understanding of Forsythoside B's anti-inflammatory activity, supported by experimental data and detailed methodologies. We will present its known mechanisms of action, quantitative data from various studies, and relevant experimental protocols to serve as a valuable resource for researchers, scientists, and drug development professionals.
Forsythoside B: A Profile of Anti-Inflammatory Action
Forsythoside B has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Key Signaling Pathways Modulated by Forsythoside B
Forsythoside B exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. One of the primary pathways inhibited by Forsythoside B is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Forsythoside B has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1][2][3]
Another important mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Forsythoside B can promote the nuclear translocation of Nrf2, leading to the enhanced production of antioxidant enzymes that help to mitigate oxidative stress, a key component of the inflammatory process.[5]
Quantitative Data on Anti-Inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of Forsythoside B from various studies.
| Model System | Inflammatory Stimulus | Compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | TNF-α, IL-6, HMGB1 levels | Down-regulated | [5] |
| Complete Freund's Adjuvant (CFA)-induced mice | CFA | Not specified | IL-6, TNF-α levels | Decreased | [3][6] |
| Myocardial Ischemia-Reperfusion Injury (Rat model) | Ischemia-Reperfusion | 5-20 mg/kg (i.v.) | Serum TNF-α, IL-6 levels | Decreased | [3] |
| CuSO4-induced Zebrafish Larvae | CuSO4 | Not specified | Neutrophil migration | Inhibited | [7][8] |
| CuSO4-induced Zebrafish Larvae | CuSO4 | Not specified | ROS and NO generation | Reduced | [7][8] |
Experimental Protocols
To facilitate the replication and further investigation of Forsythoside B's anti-inflammatory properties, detailed experimental protocols from cited studies are provided below.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Forsythoside B for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Cytokine Levels: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production: NO production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB and Nrf2 signaling pathways (e.g., phosphorylated IKK, IκBα, NF-κB p65, and nuclear Nrf2) are determined by Western blot analysis.
-
In Vivo Anti-Inflammatory Assay using a Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with Forsythoside B at different doses or a vehicle control one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: Paw edema is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated for each group.
-
Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the paw tissues are collected for histopathological examination to assess the infiltration of inflammatory cells.
Conclusion
Forsythoside B is a well-documented phenylethanoid glycoside with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The available quantitative data consistently demonstrates its ability to reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses in both cellular and animal models.
In stark contrast, there is a significant lack of scientific information regarding the anti-inflammatory activity of this compound. The ambiguity surrounding its chemical identity and the absence of biological studies make any comparison with Forsythoside B impossible at this time. Further research is required to isolate, characterize, and evaluate the pharmacological properties of this compound to determine if it possesses any therapeutic potential, including anti-inflammatory effects. Until such data becomes available, Forsythoside B remains the compound with established and well-characterized anti-inflammatory activity.
References
- 1. Rossicaside | C35H46O20 | CID 13916145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
Rossicaside B: A Comparative Analysis of its Anti-inflammatory Activity Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, Rossicaside B, a phenylethanoid glycoside, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anti-inflammatory activity of this compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely diclofenac and ibuprofen. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available quantitative data, experimental methodologies, and underlying mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
To provide a clear and concise overview, the following table summarizes the anti-inflammatory efficacy of this compound in comparison to diclofenac and ibuprofen across key in vitro and in vivo assays. It is important to note that direct comparative studies for this compound against these specific drugs are limited, and the data presented is compiled from various independent studies.
| Parameter | This compound (Forsythiaside B) | Diclofenac | Ibuprofen | Assay |
| Inhibition of Nitric Oxide (NO) Production (IC50) | Data not available | ~47.12 µg/mL | ~0.76 mM | LPS-stimulated RAW 264.7 macrophages |
| Carrageenan-Induced Paw Edema (% Inhibition) | Data not available | 71.82% (at 20 mg/kg) | Data not available | In vivo (rodent model) |
| COX-2 Inhibition (IC50) | Data not available | Data not available | Data not available | In vitro enzyme assay |
Note: The lack of directly comparable quantitative data for this compound in standardized anti-inflammatory models highlights a significant area for future research. While qualitative evidence strongly supports its anti-inflammatory potential, further studies are required to establish its potency relative to existing drugs.
Mechanism of Action: A Look at the Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Its mechanism is distinct from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes.
This compound: The anti-inflammatory action of this compound is largely attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators. By downregulating these pathways, this compound effectively reduces the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).
Diclofenac and Ibuprofen: As conventional NSAIDs, diclofenac and ibuprofen primarily function by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Comparative mechanisms of this compound and NSAIDs.
Experimental Protocols
For the purpose of reproducibility and further investigation, this section details the standard methodologies for the key experiments cited in the comparison of anti-inflammatory activity.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This in vitro assay is a widely used method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 105 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, diclofenac, ibuprofen) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Caption: Workflow of the in vitro NO inhibition assay.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into control and treatment groups. The test compound (e.g., this compound) or a standard drug (e.g., diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
A Comparative Guide to Analytical Methods for Rossicaside B and Structurally Related Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Rossicaside B and other structurally related iridoid glycosides. Due to the limited availability of specific analytical data for this compound, this guide utilizes catalpol, a well-researched iridoid glycoside with a similar core structure, as a representative analyte to illustrate the performance of these methods.
The selection of an appropriate analytical method is critical for accurate quantification in various stages of drug discovery and development, including pharmacokinetic studies, quality control, and stability testing. This document presents a side-by-side comparison of HPLC-UV and LC-MS/MS methods for catalpol, summarizing their experimental protocols and performance data to aid researchers in choosing the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of validated HPLC-UV and LC-MS/MS methods for the quantification of catalpol. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of an analytical method.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 0.0157 - 0.5025 mg/mL | 20 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.9997 | > 0.99 |
| Precision (RSD) | Repeatability: 0.25% | Intra-day: < 15.0%, Inter-day: < 15.0% |
| Accuracy (Recovery) | 102.59% | Within ±15% of nominal concentration |
| Limit of Detection (LOD) | Not explicitly stated | 2 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 20 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of catalpol are provided below. These protocols offer a starting point for researchers looking to develop or implement similar analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of catalpol in plant extracts and formulations where the concentration of the analyte is relatively high.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)[1]
-
Mobile Phase: Isocratic elution with 5% acetonitrile and 95% water containing 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
Sample Preparation: A stock standard solution of catalpol is prepared in purified water. Calibration standards are prepared by serially diluting the stock solution. Sample extracts are filtered through a 0.45 µm filter before injection.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of catalpol in biological matrices such as plasma, where concentrations are typically much lower.
Chromatographic Conditions:
Mass Spectrometry Conditions:
Sample Preparation: Plasma samples (20 µL) are subjected to protein precipitation by adding acetonitrile. After vortexing and centrifugation, the supernatant is diluted with the mobile phase before injection into the LC-MS/MS system.[5][6]
Method Validation and Cross-Validation Workflow
The diagram below illustrates a typical workflow for the validation of an analytical method and the process of cross-validation between two different methods, such as HPLC-UV and LC-MS/MS.
Signaling Pathway of Iridoid Glycoside Bioactivity (Illustrative)
While the primary focus of this guide is on analytical methods, it is valuable to consider the biological context of the analytes. The following diagram illustrates a generalized signaling pathway through which iridoid glycosides like catalpol may exert their anti-inflammatory effects, a key area of research for this class of compounds.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound and related iridoid glycosides. The choice between the two methods depends largely on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and analysis of samples with relatively high analyte concentrations.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level quantification in complex biological matrices is required.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the study's objectives, the nature of the sample, and the required data quality. The information presented in this guide provides a foundation for making an informed decision.
References
- 1. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
- 6. scirp.org [scirp.org]
Unveiling the Therapeutic Potential of Rossicaside B: A Comparative Analysis of its Efficacy in Cancer Cell Lines
Researchers and drug development professionals are continually seeking novel compounds with potent and selective anti-cancer activity. Rossicaside B, a recently identified natural product, has emerged as a compound of interest. However, a comprehensive analysis of its efficacy across different cancer cell lines has been lacking. This guide provides a comparative overview of the available data on this compound's anti-cancer effects, details the experimental protocols used for its evaluation, and elucidates its potential mechanisms of action through signaling pathway diagrams.
Initial investigations into the biological activity of this compound have been challenging due to the limited availability of published research. Public chemical databases confirm its existence, but detailed studies on its efficacy in various cell lines are not yet available in the scientific literature. Therefore, this guide will focus on presenting a framework for how such a compound would be evaluated and compared, drawing parallels with the analysis of other natural compounds with similar structural features or therapeutic targets.
Comparative Efficacy of Anti-Cancer Compounds
To effectively evaluate a novel compound like this compound, its cytotoxic and anti-proliferative effects are typically compared against established anti-cancer agents and other investigational drugs across a panel of cancer cell lines. This data is crucial for identifying cancer types that are most sensitive to the compound and for understanding its therapeutic window.
A summary of such comparative data would be presented as follows:
Table 1: Comparative IC₅₀ Values (μM) of this compound and Alternative Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin | Compound X |
| MCF-7 | Breast Cancer | Data not available | 0.045 | 1.2 |
| MDA-MB-231 | Breast Cancer | Data not available | 0.08 | 2.5 |
| A549 | Lung Cancer | Data not available | 0.03 | 5.1 |
| HCT116 | Colon Cancer | Data not available | 0.02 | 0.8 |
| PC-3 | Prostate Cancer | Data not available | 0.12 | 7.3 |
| HaCaT | Normal Keratinocyte | Data not available | 1.5 | > 20 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a higher potency. Data for this compound is currently unavailable and would be populated as research emerges.
Experimental Protocols
The evaluation of a compound's anti-cancer efficacy relies on a set of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments that would be cited in the evaluation of this compound.
1. Cell Culture and Maintenance:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HaCaT) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells would be treated with various concentrations of this compound or a control compound for 48 or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curves.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells would be seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Staining: Cells would be harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) would be added according to the manufacturer's protocol, and the cells would be incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
4. Western Blot Analysis:
-
Protein Extraction: Following treatment with this compound, cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates would be determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein would be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane would be blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-ERK) overnight at 4°C. After washing, the membrane would be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its anti-cancer effects is critical for its development as a therapeutic agent. Based on the activity of structurally related phenylpropanoid glycosides, this compound might induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.
General Experimental Workflow for Efficacy Assessment
Unveiling the Structure-Activity Relationship of Rossicaside B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rossicaside B, a complex iridoid glycoside, has garnered interest within the scientific community. While specific research on its analogs is nascent, a wealth of data on the broader class of iridoid glycosides provides a foundation for predicting the structure-activity relationships (SAR) of potential this compound derivatives. This guide offers a comparative analysis of hypothetical this compound analogs based on established SAR principles for iridoid glycosides, supported by experimental data from related compounds.
Understanding this compound
This compound is a naturally occurring iridoid glycoside found in plant species such as Globularia bisnagarica, Globularia trichosantha, and Boschniakia rossica[1]. Its core structure consists of a cyclopentanopyran skeleton, characteristic of iridoids, extensively decorated with sugar moieties. The biological activity of this compound itself is not yet extensively documented in publicly available literature, prompting a predictive analysis based on its structural class.
Structure-Activity Relationships in Iridoid Glycosides
The biological activities of iridoid glycosides are intricately linked to their molecular architecture. Key structural features that govern their efficacy include the nature and number of glycosidic units, and substitutions on the iridoid core.
Table 1: Comparative Activity of Iridoid Glycosides Based on Structural Modifications
| Compound/Analog Type | Modification | Observed Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ (µM) | Reference |
| Geniposide | Single glucosyl moiety at C-1 | Moderate anti-amnesic activity | Scopolamine-induced memory impairment in mice | - | [2] |
| Genipin gentiobioside | Two glucosyl moieties at C-1 | Enhanced anti-amnesic activity | Scopolamine-induced memory impairment in mice | - | [2] |
| Luzonoside A | Iridoid glucoside | Moderate cytotoxicity | HeLa S3 (human epithelial cancer) | 3-7 | [3] |
| Luzonoside B | Iridoid glucoside | Moderate cytotoxicity | HeLa S3 (human epithelial cancer) | 3-7 | [3] |
| Undescribed Iridoid Glycoside (1) | 10-O-trans-p-coumaroyl substitution | Cytotoxicity | Five endocrine tumor cell lines | < 20.0 | [4] |
| Aucubin Derivative (2) | Conjugated cyclopentenone pharmacophore | Antiproliferative activity | Leukemia L1210 cells | - | [5] |
Hypothetical this compound Analogs and Predicted Activity
Based on the established SAR of iridoid glycosides, we can propose several analogs of this compound and predict their potential biological activities.
-
Analog A: Modification of the Glycosidic Chain.
-
Rationale: The number and type of sugar moieties significantly influence the activity of iridoid glycosides. For instance, increasing the number of glucosyl units from one to two in geniposide enhances its anti-amnesic properties[2].
-
Hypothetical Modification: Synthesis of analogs with varying lengths and compositions of the glycosidic side chains of this compound.
-
Predicted Outcome: Analogs with extended or modified sugar chains may exhibit altered solubility and bioavailability, potentially leading to enhanced or diminished cytotoxicity against cancer cell lines.
-
-
Analog B: Acylation of Hydroxyl Groups.
-
Rationale: Acylation of free hydroxyl groups on the iridoid skeleton or the sugar moieties can modulate lipophilicity and cell permeability. The presence of acyl groups, such as p-coumaroyl, has been associated with cytotoxic activity[4].
-
Hypothetical Modification: Introduction of acetyl, benzoyl, or other acyl groups at the hydroxyl positions of this compound.
-
Predicted Outcome: Increased lipophilicity could lead to improved cell membrane penetration and potentially enhanced cytotoxic or anti-inflammatory activity.
-
-
Analog C: Introduction of Unsaturation.
-
Rationale: The presence of a conjugated cyclopentenone system, a Michael acceptor, is a pharmacophore in some natural products with antitumor activity[5].
-
Hypothetical Modification: Chemical modification of the iridoid core of this compound to introduce a double bond, creating an α,β-unsaturated carbonyl system.
-
Predicted Outcome: This modification could introduce reactivity towards biological nucleophiles, potentially leading to potent and targeted cytotoxicity.
-
Experimental Protocols
To evaluate the biological activity of these hypothetical this compound analogs, standardized experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
This guide provides a predictive framework for the exploration of this compound analogs. Experimental validation of these hypotheses is a crucial next step in unlocking the therapeutic potential of this class of natural products.
References
- 1. Rossicaside | C35H46O20 | CID 13916145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: Rossicaside B and its Aglycone, Tyrosol
A direct comparative analysis of the cytotoxicity of rossicaside B and its aglycone, tyrosol, is not feasible at this time due to a lack of available scientific literature on the cytotoxic properties of this compound. While extensive research has been conducted on the cytotoxic effects of tyrosol against various cell lines, similar studies on this compound are not present in the current body of published research.
This guide will proceed by presenting the available data on the cytotoxicity of tyrosol, providing a framework for a future comparative analysis once data for this compound becomes available.
Cytotoxicity Profile of Tyrosol
Tyrosol, a phenolic compound and the aglycone of this compound, has been investigated for its cytotoxic and anticancer properties in several studies. Research has shown that tyrosol can induce a dose-dependent decrease in the viability of various cancer cell lines.
Quantitative Cytotoxicity Data for Tyrosol
| Cell Line | Assay | Concentration | Incubation Time | Result |
| MCF-7 (Breast Cancer) | MTT | 100, 200, 300 µM | 72 hours | Significant decrease in cell viability in a dose-dependent manner. |
| L929 (Normal Fibroblast) | MTT | 100, 200, 300 µM | 72 hours | Not specified, used as a normal cell line control. |
Note: The table above summarizes findings from a study on the anti-cancer effects of tyrosol on the MCF-7 breast cancer cell line. Further research across a wider range of cell lines and using various cytotoxicity assays would provide a more comprehensive understanding of tyrosol's cytotoxic potential.
Experimental Protocols
The following is a detailed methodology for a commonly used cytotoxicity assay, the MTT assay, which has been employed in the study of tyrosol's effects.
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells (e.g., MCF-7 and L929) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., tyrosol at 0, 100, 200, and 300 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional period (typically 2-4 hours) to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values of the treated cells are compared to the untreated control cells to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
While a direct comparison of signaling pathways for this compound and tyrosol is not possible, the known mechanism of tyrosol-induced cytotoxicity involves the induction of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of compounds using the MTT assay.
Putative Signaling Pathway for Tyrosol-Induced Apoptosis
Caption: A simplified diagram of a potential signaling pathway for tyrosol-induced apoptosis.
Safety Operating Guide
Navigating the Safe Disposal of Rossicaside B in a Laboratory Setting
Understanding Rossicaside B: Key Chemical Properties
This compound is a natural plant compound, identified as a terpenoid. It presents as a yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water. While extensive toxicity data is not available, it is prudent to handle it with the standard care afforded to all laboratory chemicals.
| Property | Value |
| Molecular Formula | C36H46O19 |
| Molar Mass | 782.75 g/mol |
| Appearance | Powder |
| Melting Point | 168-170 °C |
| Boiling Point | 1059.5±65.0 °C (Predicted) |
| Density | 1.61±0.1 g/cm3 (Predicted) |
| Storage Condition | 2-8℃ |
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.
-
Eye/Face Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Nitrile rubber gloves are recommended.
-
Skin and Body Protection: A standard laboratory coat or coverall should be worn.
-
Respiratory Protection: While not typically required under normal handling, a respirator may be necessary if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The following procedure is based on established guidelines for the disposal of chemical waste in a laboratory environment.
-
Waste Identification and Segregation:
-
Any unwanted this compound, including residues in containers or contaminated materials, must be treated as hazardous waste.
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a suitable, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition, free from cracks or leaks.
-
The label should prominently display the words "Hazardous Waste" and include the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Keep the waste container closed except when adding waste.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Any labware, such as weighing paper or pipette tips, contaminated with this compound should be placed in the designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.
-
Empty Containers: Original containers of this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol) that can dissolve the compound. This rinsate must be collected and treated as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of as regular trash, or preferably, reused for compatible waste collection after defacing the original label.[1][2]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.
-
-
Final Disposal:
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Protect Yourself: Wear the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid generating dust.
-
For a liquid spill, use an inert absorbent material like sand or silica gel to soak up the solution.[3] Collect the absorbed material and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
References
Handling Rossicaside B: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. Rossicaside B, a specialized glycoside, requires careful management in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established protocols for handling new or uncharacterized chemical compounds is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational workflows, and disposal plans for this compound.
Risk Assessment for Uncharacterized Compounds
Before beginning any work with a compound for which detailed hazard information is not available, a thorough risk assessment is the first critical step. This involves evaluating the potential routes of exposure, such as inhalation, skin contact, or ingestion, and considering the chemical properties of the substance. For novel glycosides like this compound, it is prudent to assume a moderate to high level of toxicity until proven otherwise.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure to this compound. The selection of appropriate PPE is a crucial measure to protect laboratory personnel from potential chemical hazards.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, chemical splash goggles or a full-face shield worn over safety glasses is necessary. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic compounds. It is crucial to check the glove manufacturer's compatibility chart if available. Gloves should be inspected for any signs of degradation or punctures before use and changed frequently. |
| Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure closure should be worn to protect against splashes and spills. | |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation of aerosols or dust. If a fume hood is not available or if the risk assessment indicates a higher potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational Workflow for Handling this compound
A structured operational workflow ensures that all safety precautions are consistently applied from the moment the compound is received until its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
